17-phenyl trinor-13,14-dihydro Prostaglandin A2
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 17-phenyl trinor-13,14-dihydro Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 17-phenyl trinor-13,14-dihydro Prostaglandin A2, a synthetic analog of Prostaglandin A2. Due to the limited publicly available information on the direct synthesis of this specific molecule, this guide outlines a chemically sound route derived from the well-established synthesis of its close structural relative, latanoprost, which shares the identical ω-side chain.
The proposed synthesis commences with the renowned Corey lactone diol, a cornerstone in prostaglandin synthesis. The pathway proceeds through the sequential introduction of the modified omega (ω) and alpha (α) chains, followed by a key oxidation and dehydration sequence to establish the characteristic α,β-unsaturated ketone of the Prostaglandin A series. This guide offers detailed experimental protocols for the pivotal transformations, summarizes relevant quantitative data, and provides visualizations of the synthetic workflow.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of the target molecule and essential reagents.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₂₃H₃₀O₄ |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 130209-80-2 |
| Appearance | A solution in methyl acetate |
| Purity | ≥98% |
| Storage Temperature | -20°C |
Table 2: Properties of Key Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| Corey Lactone Diol | C₁₁H₁₄O₄ | 210.23 | Chiral starting material |
| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | C₁₂H₁₇O₄P | 256.23 | Precursor for the ω-chain |
| Diisobutylaluminium Hydride (DIBAL-H) | C₈H₁₉Al | 142.22 | Reducing agent for lactone to lactol |
| (4-carboxybutyl)triphenylphosphonium bromide | C₂₃H₂₄BrO₂P | 455.31 | Precursor for the α-chain (Wittig reagent) |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | - | - | Oxidizing agent |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned in five main stages starting from the commercially available Corey lactone diol:
-
Oxidation of the Primary Alcohol: The primary alcohol of the Corey lactone diol is selectively oxidized to an aldehyde (the "Corey aldehyde").
-
Introduction of the ω-Chain: A Horner-Wadsworth-Emmons reaction is employed to introduce the 17-phenyl trinor side chain.
-
Reduction of the Enone: The resulting enone is stereoselectively reduced to the corresponding allylic alcohol.
-
Formation of the Lactol and Introduction of the α-Chain: The lactone is reduced to a lactol, followed by a Wittig reaction to introduce the carboxylic acid-containing α-chain, yielding a Prostaglandin F₂α analog.
-
Conversion to Prostaglandin A₂ Analog: The PGF₂α analog is oxidized to a PGE₂ analog, which is then dehydrated to afford the final 17-phenyl trinor-13,14-dihydro Prostaglandin A₂.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of latanoprost and other prostaglandin analogs. Researchers should optimize these conditions for the specific target molecule.
Stage 1: Oxidation of Corey Lactone Diol to Corey Aldehyde
-
Reaction: Selective oxidation of the primary alcohol to an aldehyde.
-
Protocol (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of Corey lactone diol (1.0 eq.) in DCM.
-
After stirring for 45 minutes, add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Corey aldehyde, which is often used in the next step without further purification.
-
Stage 2: Horner-Wadsworth-Emmons Reaction for ω-Chain Introduction
-
Reaction: Formation of the enone intermediate by reacting the Corey aldehyde with dimethyl (2-oxo-4-phenylbutyl)phosphonate.
-
Protocol:
-
To a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.05 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[3]
-
Cool the reaction mixture back to 0 °C and add a solution of the Corey aldehyde (1.0 eq.) in anhydrous THF dropwise.[3]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[3]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.
-
Stage 3: Stereoselective Reduction of the Enone
-
Reaction: Reduction of the C-15 ketone to the desired (S)-alcohol.
-
Protocol (Corey-Bakshi-Shibata Reduction):
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 eq.) in anhydrous THF at -78 °C, add borane-dimethyl sulfide complex (1.1 eq.) dropwise.
-
Stir for 15 minutes, then add a solution of the enone intermediate (1.0 eq.) in THF.
-
Stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
Stage 4: Lactone Reduction and Wittig Reaction
-
Reaction: Conversion of the lactone to a lactol, followed by the introduction of the α-chain.
-
Protocol:
-
Lactone Reduction: Dissolve the PGF₂α precursor (1.0 eq.) in anhydrous toluene and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq., 1.0 M solution in hexanes) dropwise. Stir at -78 °C for 1 hour. Quench with methanol and then a saturated aqueous solution of sodium potassium tartrate. Extract the product with ethyl acetate.
-
Wittig Reaction: In a separate flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq.) in anhydrous THF and add potassium tert-butoxide (5.0 eq.). Stir at room temperature for 30 minutes to form the ylide. Cool the ylide solution to -20 °C and add the lactol intermediate from the previous step. Allow the reaction to slowly warm to room temperature and stir overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The product is purified by column chromatography.
-
Stage 5: Conversion to the Prostaglandin A₂ Analog
-
Reaction: Selective oxidation of the C-9 alcohol to a ketone (PGE₂ analog), followed by dehydration.
-
Protocol:
-
Jones Oxidation: Dissolve the PGF₂α analog (1.0 eq.) in acetone and cool to 0 °C. Add Jones reagent dropwise until the orange color persists.[4][5][6][7] Quench the reaction with isopropanol. Remove the acetone under reduced pressure, add water, and extract the product with ethyl acetate. Dry and concentrate to yield the PGE₂ analog.
-
Dehydration: Dissolve the PGE₂ analog in a suitable solvent (e.g., THF or ethanol). For acid-catalyzed dehydration, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and stir at room temperature or with gentle heating. For base-catalyzed dehydration, a non-nucleophilic base can be used.[8][9][10][11][12][13] Monitor the reaction by TLC or HPLC until the starting material is consumed. Purify the final product, 17-phenyl trinor-13,14-dihydro Prostaglandin A₂, by column chromatography.[14][15][16][17][18]
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of dehydration and isomerization of prostaglandins E 1 and E 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic dehydration of prostaglandin E2 and cellular uptake of the dehydration product: correlation with prostaglandin E2-induced growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydration kinetics of prostaglandin E1 in a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Synthetic Prostaglandin A2 Analogs: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin A2 (PGA2), a member of the cyclopentenone prostaglandin family, and its synthetic analogs are subjects of intense scientific scrutiny due to their diverse and potent biological activities. These activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects, position them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the biological activity of synthetic PGA2 analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Activity of Synthetic PGA2 Analogs
The biological potency of synthetic PGA2 analogs is typically quantified by their half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and their binding affinity (Ki) to specific receptors or enzymes. The following tables summarize available quantitative data for PGA2 and some of its synthetic analogs.
| Compound | Assay Type | Cell Line/Target | IC50 (µM) | Reference |
| Prostaglandin A2 (PGA2) | Cytotoxicity (MTT Assay) | HCT116 | ~15 µg/mL | [1] |
| 15(S)-PGA2 | Enzyme Inhibition | GST | 75.4 | |
| 15(R)-15-methyl PGA2 | Enzyme Inhibition | GST | 136.7 |
| Compound | Assay Type | Target | Ki (µM) | Reference |
| 15(S)-PGA2 | Enzyme Inhibition | GST | 21.7 | |
| 15(R)-15-methyl PGA2 | Enzyme Inhibition | GST | 39.4 |
Key Signaling Pathways Modulated by PGA2 Analogs
Synthetic PGA2 analogs exert their biological effects by modulating several key intracellular signaling pathways. These include the NF-κB signaling pathway, the intrinsic apoptosis pathway, and the PPARγ signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. PGA2 and its analogs are known to inhibit this pathway, thereby exerting their anti-inflammatory effects.
Caption: PGA2 analogs inhibit the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
PGA2 analogs can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This is often mediated through the intrinsic apoptosis pathway, which is initiated by intracellular stress signals.
Caption: Induction of apoptosis by PGA2 analogs via the intrinsic pathway.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in adipogenesis, inflammation, and insulin sensitization. Some cyclopentenone prostaglandins are known to be ligands for PPARγ.
Caption: Activation of the PPARγ signaling pathway by PGA2 analogs.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of synthetic PGA2 analogs.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor Source: Cell membranes or purified receptors expressing the target of interest.
-
Radioligand: A radioactively labeled ligand with known high affinity for the receptor.
-
Test Compound: The synthetic PGA2 analog to be tested.
-
Assay Buffer: Buffer optimized for receptor binding (e.g., Tris-HCl with MgCl2).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a microplate, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the synthetic PGA2 analog. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin Production
This assay is used to quantify the amount of a specific prostaglandin (e.g., PGE2) produced by cells in response to a stimulus, and the inhibitory effect of a test compound. While this protocol is for PGE2, it can be adapted for other prostaglandins.
Materials:
-
Cell Line: A cell line that produces the prostaglandin of interest upon stimulation (e.g., macrophages, fibroblasts).
-
Cell Culture Medium and Reagents.
-
Stimulant: A substance to induce prostaglandin production (e.g., lipopolysaccharide - LPS).
-
Test Compound: The synthetic PGA2 analog.
-
Commercial ELISA Kit: Specific for the prostaglandin being measured.
-
Microplate Reader.
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the synthetic PGA2 analog for a specified time.
-
Stimulation: Add the stimulant (e.g., LPS) to the wells to induce prostaglandin production. Include appropriate controls (untreated, vehicle-treated, and stimulated-only).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of the prostaglandin. Use the standard curve to determine the concentration of the prostaglandin in the samples. Calculate the percentage of inhibition of prostaglandin production for each concentration of the test compound to determine the IC50 value.
Experimental Workflow for Screening Synthetic PGA2 Analogs
The following diagram illustrates a typical workflow for the screening and characterization of novel synthetic PGA2 analogs.
Caption: A typical workflow for the discovery and development of PGA2 analogs.
References
An In-depth Technical Guide to 17-phenyl trinor-13,14-dihydro Prostaglandin A₂: Structure, Potential Functions, and Methodologies for Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-phenyl trinor-13,14-dihydro Prostaglandin A₂ (PGA₂) is a synthetic analog of the naturally occurring prostaglandin PGA₂. While its specific biological functions remain largely uncharted, its structural modifications—notably the substitution of a phenyl group on a shortened omega chain and the saturation of the 13,14 double bond—suggest altered metabolic stability and receptor interaction profiles compared to its parent compound. This technical guide provides a comprehensive overview of the known structural characteristics of 17-phenyl trinor-13,14-dihydro PGA₂ and extrapolates its potential functions and signaling pathways based on the activities of structurally related prostaglandin analogs. Furthermore, this document outlines detailed experimental protocols for the investigation of its biological activity, offering a roadmap for future research and drug development efforts.
Molecular Structure and Physicochemical Properties
17-phenyl trinor-13,14-dihydro PGA₂ is a prostanoid characterized by a cyclopentenone ring and two side chains, designated as the alpha (α) and omega (ω) chains.[1][2] The systematic name for this compound is 9-oxo-15R-hydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,10-dien-1-oic acid.[3][4] The key structural features include a phenyl group at the terminus of a truncated ω-chain and a saturated bond between carbons 13 and 14, which is expected to increase its metabolic stability by preventing degradation by 15-hydroxyprostaglandin dehydrogenase.
| Property | Value | Reference |
| CAS Number | 130209-80-2 | [1][2] |
| Molecular Formula | C₂₃H₃₀O₄ | [1][2] |
| Molecular Weight | 370.5 g/mol | [1] |
| Canonical SMILES | O=C1--INVALID-LINK----INVALID-LINK--CCC2=CC=CC=C2">C@@HC=C1 | [3] |
Postulated Biological Functions and Therapeutic Potential
Direct experimental evidence for the biological activity of 17-phenyl trinor-13,14-dihydro PGA₂ is not extensively documented in peer-reviewed literature.[3][5] However, based on the known functions of other 17-phenyl trinor prostaglandin analogs and PGA compounds, several potential activities can be inferred.
Ocular Hypotensive Effects
A prominent application of synthetic prostaglandin analogs is in the treatment of glaucoma.[5][6] The PGF₂α analog, latanoprost, which also features a 17-phenyl trinor ω-chain, is a widely used pharmaceutical for reducing intraocular pressure.[1][3][5] The mechanism of action for these analogs typically involves binding to prostanoid receptors (such as the FP receptor for PGF₂α analogs) in the eye, leading to increased uveoscleral outflow of aqueous humor. Given the structural similarities, it is plausible that 17-phenyl trinor-13,14-dihydro PGA₂ could exhibit similar ocular hypotensive properties.
Anti-inflammatory and Cytoprotective Activities
Prostaglandins of the A and J series are known to possess anti-inflammatory and cytoprotective properties, often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. These activities are independent of the classical prostanoid receptors. It is hypothesized that 17-phenyl trinor-13,14-dihydro PGA₂ may also engage these pathways.
Smooth Muscle Modulation
Prostaglandins are potent modulators of smooth muscle tone. For instance, the related compound 17-phenyl trinor PGE₂ is an agonist for EP₁ and EP₃ receptors and induces contraction of the guinea pig ileum.[7] It is conceivable that 17-phenyl trinor-13,14-dihydro PGA₂ could also interact with prostanoid receptors on smooth muscle tissues, potentially affecting vascular, uterine, or gastrointestinal motility.
Potential Signaling Pathways
The signaling pathways initiated by 17-phenyl trinor-13,14-dihydro PGA₂ are likely to be mediated by G-protein coupled receptors (GPCRs), the primary targets of most prostaglandins. A generalized signaling cascade for prostanoid receptors is depicted below.
Caption: Generalized Prostaglandin GPCR Signaling Pathway.
Experimental Protocols for Functional Characterization
To elucidate the biological functions of 17-phenyl trinor-13,14-dihydro PGA₂, a series of in vitro and cell-based assays are recommended.
Receptor Binding Assays
Competitive binding assays are essential to determine the affinity and selectivity of 17-phenyl trinor-13,14-dihydro PGA₂ for various prostanoid receptors.
Methodology:
-
Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing individual human or animal prostanoid receptors (e.g., EP₁, EP₂, EP₃, EP₄, FP, DP, IP, TP).
-
Radioligand Binding: Incubate the membrane preparations with a known concentration of a high-affinity radiolabeled prostaglandin analog specific for the receptor of interest (e.g., [³H]-PGE₂ for EP receptors, [³H]-PGF₂α for FP receptors).
-
Competition: Perform parallel incubations with increasing concentrations of unlabeled 17-phenyl trinor-13,14-dihydro PGA₂.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Cell-Based Functional Assays
4.2.1. Measurement of Second Messengers
Functional activity can be assessed by measuring the production of second messengers following receptor activation.
-
cAMP Measurement: For receptors coupled to Gs or Gi, intracellular cyclic AMP (cAMP) levels can be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) kits.
-
Calcium Mobilization: For receptors coupled to Gq, intracellular calcium mobilization can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a fluorescence plate reader.
4.2.2. Prostaglandin Production Assay (e.g., using RAW 264.7 macrophages)
This assay can determine if 17-phenyl trinor-13,14-dihydro PGA₂ modulates the production of other prostaglandins, which can indicate an effect on cyclooxygenase (COX) enzymes or upstream signaling.
Caption: Experimental Workflow for PGE₂ Production Assay.
Methodology:
-
Cell Culture: Seed murine macrophage cells (RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-incubate the cells with various concentrations of 17-phenyl trinor-13,14-dihydro PGA₂ for a specified period.
-
Stimulation: Induce an inflammatory response and COX-2 expression by adding lipopolysaccharide (LPS).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the PGE₂ levels in treated versus untreated cells to determine the modulatory effect of 17-phenyl trinor-13,14-dihydro PGA₂.
Quantitative Data from Related Compounds
| Compound | Assay | Result | Reference |
| 17-phenyl trinor PGF₂α | Binding to rat recombinant FP receptor | Ki = 1.1 nM | [8] |
| 17-phenyl trinor PGE₂ | Contraction of guinea pig ileum | Effective at 11 µM | [7] |
| 17-phenyl trinor PGE₂ | Antifertility in hamsters | ED₅₀ = 350 µg/kg | [7] |
Conclusion and Future Directions
17-phenyl trinor-13,14-dihydro PGA₂ represents an understudied synthetic prostaglandin analog with potential therapeutic applications, particularly in ophthalmology and inflammatory conditions. Its structural modifications suggest enhanced metabolic stability and a unique pharmacological profile. The experimental frameworks provided in this guide offer a systematic approach to characterizing its receptor binding, signaling pathways, and functional effects. Future research should focus on executing these studies to build a comprehensive biological profile of this compound, which will be crucial for any subsequent drug development endeavors. The exploration of its effects on PPARs and its potential as an anti-inflammatory agent are particularly promising avenues for investigation.
References
- 1. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 - Labchem Catalog [labchem.com.my]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]
- 5. benchchem.com [benchchem.com]
- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
The Pharmacokinetics of 17-Phenyl Trinor Prostaglandins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of 17-phenyl trinor prostaglandins, a class of synthetic prostaglandin analogs characterized by a phenyl group at the terminus of the ω-chain. This structural modification enhances metabolic stability and potency, leading to their successful development as therapeutic agents, most notably in the treatment of glaucoma. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes metabolic pathways to serve as a valuable resource for professionals in the field.
The most extensively studied 17-phenyl trinor prostaglandins are the ophthalmic drugs latanoprost, travoprost, and bimatoprost. Consequently, the bulk of the available pharmacokinetic data pertains to these compounds. Information on other analogs, such as those of the D and E series, is limited.
Core Pharmacokinetic Profiles
17-phenyl trinor prostaglandins are typically administered as prodrug esters to enhance corneal penetration.[1][2] Following administration, they are rapidly hydrolyzed by esterases in the cornea and other tissues to their biologically active free acid forms.[3][4][5][6] Systemic absorption is low, and the free acids are quickly metabolized in the liver and other tissues, primarily through fatty acid β-oxidation, before being excreted in the urine.[3][6][7]
Latanoprost
Latanoprost, an isopropyl ester prodrug of prostaglandin F2α, is a widely prescribed treatment for elevated intraocular pressure.[2][8] Upon topical administration to the eye, it is absorbed through the cornea and rapidly hydrolyzed to latanoprost acid.[4][6]
Travoprost
Travoprost is another isopropyl ester prodrug of a PGF2α analog used to lower intraocular pressure.[8][9] It is hydrolyzed to its active free acid form by esterases in the cornea.[5][10]
Bimatoprost
Bimatoprost is a prostamide, an ethyl amide analog of PGF2α, and is also used to reduce intraocular pressure.[2][8] Unlike latanoprost and travoprost, there is ongoing discussion as to whether it is a prodrug or acts directly.[8] It can be hydrolyzed to its corresponding free acid, which is also a potent FP receptor agonist.[11]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the active free acids of latanoprost, travoprost, and bimatoprost.
Table 1: Pharmacokinetic Parameters of Latanoprost Acid
| Parameter | Value | Species | Route of Administration | Reference |
| Ocular (Aqueous Humor) | ||||
| Tmax | 1-2 hours | Human | Topical | [3] |
| Cmax | 15-30 ng/mL | Human | Topical | [3] |
| Half-life | 2-3 hours | Human | Topical | [3] |
| Systemic (Plasma) | ||||
| Tmax | 5 minutes | Human | Topical | [3] |
| Cmax | 53 pg/mL | Human | Topical | [3] |
| Half-life | 17 minutes | Human | Topical | [3][4][6][8] |
| Volume of Distribution | 0.16 ± 0.02 L/kg | Human | Intravenous | [3][6] |
| Plasma Clearance | 0.40 ± 0.04 L/h/kg | Human | Intravenous | [3] |
Table 2: Pharmacokinetic Parameters of Travoprost Free Acid
| Parameter | Value | Species | Route of Administration | Reference |
| Systemic (Plasma) | ||||
| Tmax | Within 30 minutes | Human | Topical | [5] |
| Cmax | 0.018 ± 0.007 ng/mL | Human | Topical | [5] |
| Half-life | 45 minutes | Human | Topical | [5][10] |
Table 3: Pharmacokinetic Parameters of Bimatoprost
| Parameter | Value | Species | Route of Administration | Reference |
| Systemic (Plasma/Blood) | ||||
| Tmax | Within 10 minutes | Human | Topical | [12] |
| Cmax | 12.2 ng/mL | Human | Intravenous | [13][14] |
| Half-life | ~45 minutes | Human | Intravenous | [13][14][15] |
| Volume of Distribution | 0.67 L/kg | Human | Topical | [12][13][14] |
| Total Blood Clearance | 1.5 L/hr/kg | Human | Intravenous | [13] |
Metabolism and Excretion
The primary metabolic pathway for 17-phenyl trinor prostaglandin free acids is fatty acid β-oxidation of the α-chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites.[3][5][6] Oxidation of the 15-hydroxyl group and reduction of the 13,14-double bond also occur.[5][16] The metabolites are primarily excreted via the kidneys.[3][13] For latanoprost, approximately 88% of a topically administered dose is recovered in the urine.[3][4] For bimatoprost, following intravenous administration, about 67% is excreted in the urine and 25% in the feces.[13][14]
Signaling and Metabolic Pathways
The following diagrams illustrate the general metabolic pathway for 17-phenyl trinor PGF2α analogs and the signaling pathway through which they exert their therapeutic effect.
References
- 1. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 2. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Latanoprost - Wikipedia [en.wikipedia.org]
- 8. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. drugs.com [drugs.com]
- 11. caymanchem.com [caymanchem.com]
- 12. drugs.com [drugs.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Bimatoprost - Wikipedia [en.wikipedia.org]
- 16. Metabolism of 17-phenyl-18,19, 20-trinor-prostaglandin F2alpha in the Cynomolgus monkey and the human female - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Affinity of 17-phenyl trinor-13,14-dihydro PGA2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the receptor binding affinity of the synthetic prostaglandin analog, 17-phenyl trinor-13,14-dihydro PGA2. Due to the limited publicly available data on this specific compound, this guide leverages information on structurally related 17-phenyl trinor prostaglandin analogs to offer a comparative context for its potential pharmacological profile. Detailed experimental methodologies for receptor binding assays and an exploration of relevant prostaglandin signaling pathways are included to facilitate further research and drug development efforts in this area.
Introduction
Prostaglandins are a class of lipid compounds derived from fatty acids that play crucial roles in a wide array of physiological and pathological processes. Synthetic prostaglandin analogs, such as 17-phenyl trinor-13,14-dihydro PGA2, are of significant interest to the pharmaceutical industry due to their potential for enhanced metabolic stability and receptor selectivity. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic prostaglandin analog whose biological activity has not been extensively reported.[1][2][3] It shares structural similarities with other prostaglandin analogs, such as latanoprost, which is a PGF2α analog approved for the treatment of glaucoma.[1][2] This guide aims to consolidate the available information on related compounds to infer the potential receptor binding characteristics of 17-phenyl trinor-13,14-dihydro PGA2 and to provide the necessary technical framework for its further investigation.
Quantitative Receptor Binding Data
Direct quantitative receptor binding data for 17-phenyl trinor-13,14-dihydro PGA2 is not widely available in the public domain. However, data from structurally similar 17-phenyl trinor prostaglandin analogs can provide valuable insights into its potential receptor interactions. The following table summarizes the binding affinities of related compounds for various prostanoid receptors.
| Compound | Receptor | Species | Assay Type | Affinity (Kᵢ/IC₅₀) | Reference |
| 17-phenyl trinor PGF2α | FP | Rat (recombinant) | Radioligand Binding | 1.1 nM (Kᵢ) | [4][5] |
| 17-phenyl trinor PGF2α | FP | Ovine (luteal cells) | Radioligand Binding | 756% relative potency to PGF2α | [4][5] |
| Bimatoprost (free acid) | FP | Human (recombinant) | Radioligand Binding | Not specified | [5] |
| 17-phenyl trinor PGE2 | EP1 / EP3 | Guinea Pig (ileum) | Functional Assay | 11 µM (contraction) | [6] |
| 17-phenyl-18,19,20-trinor-PGD2 | Platelets | Human | Functional (Aggregation) | 8.4 µM (IC₅₀) | [7] |
Note: The provided data highlights the high affinity of the PGF2α analog for the FP receptor. The PGE2 analog demonstrates activity at EP1 and EP3 receptors, while the PGD2 analog shows inhibitory effects on platelet aggregation. These findings suggest that 17-phenyl trinor-13,14-dihydro PGA2 may also exhibit specific interactions with one or more prostanoid receptors.
Experimental Protocols: Radioligand Binding Assay
The following is a detailed protocol for a competitive radioligand binding assay, which can be adapted to determine the binding affinity of 17-phenyl trinor-13,14-dihydro PGA2 for various prostaglandin receptors.
3.1. Objective
To determine the inhibition constant (Kᵢ) of 17-phenyl trinor-13,14-dihydro PGA2 for a specific prostaglandin receptor subtype by measuring its ability to compete with a radiolabeled ligand.
3.2. Materials
-
Test Compound: 17-phenyl trinor-13,14-dihydro PGA2
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human prostaglandin receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) prostaglandin analog known to bind with high affinity and specificity to the target receptor (e.g., [³H]-PGE2 for EP receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Microplates
-
Glass Fiber Filters
-
Scintillation Cocktail
-
Liquid Scintillation Counter
3.3. Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
3.4. Procedure
-
Reagent Preparation:
-
Prepare a serial dilution of 17-phenyl trinor-13,14-dihydro PGA2 in assay buffer.
-
Dilute the radioligand stock to a working concentration (typically at or below its Kd value).
-
Thaw and resuspend the receptor membranes in ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB) wells: Add NSB control, radioligand, and receptor membranes.
-
Competition wells: Add the test compound at various concentrations, radioligand, and receptor membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total and competition counts.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Prostaglandin Signaling Pathways
Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. While the specific pathway activated by 17-phenyl trinor-13,14-dihydro PGA2 is unknown, the following diagrams illustrate the canonical signaling pathways for prostaglandin E2 (PGE2), which can serve as a reference.
4.1. PGE2 Receptor Signaling Overview
Caption: Overview of PGE2 receptor-G protein coupling.
4.2. Downstream Signaling Cascades
Caption: Major downstream signaling cascades of PGE2 receptors.
Conclusion
While direct experimental data on the receptor binding affinity of 17-phenyl trinor-13,14-dihydro PGA2 remains elusive, this technical guide provides a foundational framework for its investigation. By presenting data from structurally related analogs, a detailed experimental protocol, and an overview of relevant signaling pathways, it is intended to serve as a valuable resource for researchers in the field. Further studies are warranted to elucidate the specific receptor binding profile and pharmacological effects of this compound, which may hold promise for future therapeutic applications.
References
A Technical Guide to the Chemical Properties and Stability of 17-phenyl trinor-13,14-dihydro PGA2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and stability of 17-phenyl trinor-13,14-dihydro PGA2, a synthetic prostaglandin analog. Due to the limited publicly available data on this specific molecule, this guide incorporates information from closely related prostaglandin analogs and general principles of prostaglandin chemistry to offer a thorough understanding for research and drug development purposes.
Chemical Properties
17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2 (PGA2). The structural modifications, namely the substitution of the terminal three carbons of the omega side chain with a phenyl group and the saturation of the C13-C14 double bond, are intended to enhance metabolic stability and potentially modulate biological activity.[1][2]
Physicochemical Data
A summary of the available and inferred physicochemical properties of 17-phenyl trinor-13,14-dihydro PGA2 is presented in Table 1. It is important to note that some of these properties have not been experimentally determined for this specific analog and are based on data from similar compounds.
| Property | Value | Source |
| Formal Name | 9-oxo-15R-hydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,10-dien-1-oic acid | [1] |
| CAS Number | 130209-80-2 | [1] |
| Molecular Formula | C23H30O4 | [1] |
| Formula Weight | 370.5 g/mol | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Formulation | Typically supplied as a solution in methyl acetate (e.g., 10 mg/ml) | [1] |
| UV max (λ) | 205 nm | [1] |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK--CCC2=CC=CC=C2">C@@HC=C1 | [1] |
| InChI Key | ZHCXQFHXZFWVRT-BRQXMNQMSA-N | [1] |
Solubility
The solubility of 17-phenyl trinor-13,14-dihydro PGA2 in various solvents is a critical parameter for its handling, formulation, and in vitro studies. The available data is summarized in Table 2.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | >100 mg/ml | [1] |
| Dimethyl sulfoxide (DMSO) | >100 mg/ml | [1] |
| Ethanol | >100 mg/ml | [1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | >0.8 mg/ml | [1] |
Stability and Storage
The stability of 17-phenyl trinor-13,14-dihydro PGA2 is crucial for ensuring its integrity during storage and experimental use.
Storage Recommendations
For long-term storage, it is recommended to store 17-phenyl trinor-13,14-dihydro PGA2 at -20°C as a solution in an organic solvent, such as methyl acetate.[2][3] Under these conditions, the compound is reported to be stable for at least two years .[1] It is advisable to avoid repeated freeze-thaw cycles.
Potential Degradation Pathways
Prostaglandins can be susceptible to degradation under various conditions. While specific degradation pathways for 17-phenyl trinor-13,14-dihydro PGA2 have not been elucidated, potential degradation routes can be inferred from the general chemistry of prostaglandins.
Caption: Potential Degradation Pathways for Prostaglandin A2 Analogs.
Signaling Pathways
The biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been widely reported.[1][2][3] However, insights can be drawn from the known signaling pathways of its parent compound, PGA2. Prostaglandin A2 is known to exert its effects through multiple mechanisms, including the induction of apoptosis and interaction with nuclear receptors.
Intrinsic Apoptotic Pathway
PGA2 has been shown to activate the intrinsic apoptotic pathway by directly interacting with mitochondria, leading to the release of cytochrome c. This process appears to be independent of the mitochondrial permeability transition pore and Bcl-2 family proteins. The thiol-reactivity of the cyclopentenone ring of PGA2 is thought to be crucial for this activity.
Caption: PGA2-Induced Intrinsic Apoptotic Pathway.
Nur77 Receptor Agonism
PGA2 has been identified as an endogenous agonist for the nuclear receptor Nur77 (also known as NR4A1). It forms a covalent adduct with a cysteine residue in the ligand-binding domain of Nur77, leading to the modulation of target gene expression. This interaction is dependent on the electrophilic nature of the cyclopentenone ring.
Caption: PGA2 Agonism of the Nur77 Receptor.
Experimental Protocols
Proposed Analytical Workflow for Stability Testing
A stability-indicating HPLC method is essential for accurately assessing the degradation of 17-phenyl trinor-13,14-dihydro PGA2.
Caption: Proposed Workflow for Stability-Indicating HPLC Method Development.
Protocol Outline: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of 17-phenyl trinor-13,14-dihydro PGA2 in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2 and store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., 0.1% trifluoroacetic acid) and UV detection at approximately 205 nm would be a suitable starting point.
-
Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Ensure mass balance where possible.
Conclusion
17-phenyl trinor-13,14-dihydro PGA2 is a synthetic prostaglandin analog with potential for enhanced stability. While specific experimental data for this compound is limited, this guide provides a framework for its chemical properties, stability, and potential biological activities based on the chemistry of related prostaglandins. The provided experimental outlines offer a starting point for the development of robust analytical methods and a deeper understanding of this molecule's behavior, which is essential for its potential application in research and drug development. Further studies are warranted to fully characterize this promising compound.
References
The Dawn of a New Era in Glaucoma Management: A Technical Guide to the Discovery and History of Phenyl-Substituted Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of phenyl-substituted prostaglandin analogs in the mid-1990s marked a paradigm shift in the medical management of glaucoma. These compounds, born from the strategic modification of naturally occurring prostaglandin F2α (PGF2α), offered a novel mechanism of action with superior efficacy and an improved side-effect profile compared to existing therapies. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying this revolutionary class of drugs. We will delve into the quantitative pharmacological data, detailed experimental protocols that paved the way for their development, and the intricate signaling pathways through which they exert their therapeutic effects.
A Historical Perspective: From Inflammatory Mediators to First-Line Glaucoma Therapy
Prostaglandins were first identified in the 1930s and were initially characterized as potent inflammatory mediators.[1] Early research into their effects on the eye revealed a paradoxical hypertensive effect, which for a time, discouraged their investigation as potential treatments for glaucoma.[2] However, the tide began to turn in 1982 when studies in animal models demonstrated that topical application of PGF2α could, in fact, lead to a sustained reduction in intraocular pressure (IOP).[3]
Despite this promising discovery, natural PGF2α and its simple esters were plagued by significant side effects, including conjunctival hyperemia and ocular irritation, limiting their clinical utility.[2] The breakthrough came from a hypothesis that the therapeutic IOP-lowering effect was mediated by the prostaglandin F (FP) receptor, while the undesirable side effects were due to off-target interactions with other prostanoid receptors.[4] This led to a focused effort to synthesize more selective FP receptor agonists.
A pivotal moment in this journey was the strategic modification of the ω-chain of the PGF2α molecule by introducing a phenyl group. This structural alteration, detailed in a seminal 1993 paper by Resul, Stjernschantz, and colleagues, resulted in compounds with a significantly improved therapeutic index.[5] These novel phenyl-substituted prostaglandin analogs exhibited potent IOP-lowering activity with markedly reduced side effects.[5] This pioneering work laid the foundation for the development of latanoprost, which in 1996 became the first prostaglandin analog to receive FDA approval for the treatment of glaucoma.[3][6] The success of latanoprost spurred the development of other phenyl-substituted prostaglandins, including travoprost and bimatoprost, solidifying their status as a first-line treatment for open-angle glaucoma and ocular hypertension.[7]
Quantitative Pharmacological Data
The efficacy of phenyl-substituted prostaglandins is rooted in their high affinity and selectivity for the FP receptor. The following tables summarize key quantitative data for several prominent analogs.
| Compound | Receptor Binding Affinity (Ki, nM) | FP Receptor Agonist Potency (EC50, nM) |
| PGF2α | ~1 (FP) | 18.6 (Feline Iris Sphincter)[8] |
| Latanoprost Acid | 98 (FP)[9] | 29.9 (Feline Iris Sphincter)[8] |
| Travoprost Acid | 35 (FP)[9] | 0.46 (Feline Iris Sphincter)[8] |
| Bimatoprost Acid | 83 (FP)[9] | 0.99 (Feline Iris Sphincter)[8] |
| Bimatoprost (amide) | 6310 (FP)[10] | 2940 (hFP in HEK cells)[10] |
Table 1: Receptor Binding Affinity and Agonist Potency. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Animal Model | Dose | Mean IOP Reduction |
| Latanoprost | Cynomolgus Monkey | 1.5 µg, once daily | ~25%[11] |
| Travoprost | Cynomolgus Monkey | 1.2 µg, once daily | ~25%[11] |
| Bimatoprost | Cynomolgus Monkey | 9 µg, once daily | ~25%[11] |
| PGF2α-isopropyl ester | Cynomolgus Monkey | 2 µg, twice daily | 50-55%[12] |
| Latanoprost | Human (glaucoma patients) | 0.005%, once daily | 4.1 ± 5.2 mm Hg[13] |
Table 2: In Vivo Efficacy in Intraocular Pressure Reduction.
Signaling Pathway
Phenyl-substituted prostaglandin F2α analogs are potent agonists of the FP receptor, a Gq-protein coupled receptor (GPCR).[14] Activation of the FP receptor initiates a signaling cascade that ultimately leads to increased uveoscleral outflow of aqueous humor, the primary mechanism for IOP reduction.
Upon binding of the prostaglandin analog, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[14] This signaling cascade leads to the upregulation of transcription factors such as c-Fos and c-Jun, which in turn increase the expression and secretion of matrix metalloproteinases (MMPs).[15] These enzymes remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and facilitating the outflow of aqueous humor through the uveoscleral pathway.[15][16]
Key Experimental Protocols
The development of phenyl-substituted prostaglandins relied on robust and reproducible experimental models to assess their synthesis, efficacy, and safety.
Synthesis of Phenyl-Substituted Prostaglandin Analogs (Example: Latanoprost)
The synthesis of latanoprost typically starts from the Corey lactone, a common precursor in prostaglandin synthesis. The following is a generalized workflow based on published methods.[5][17]
Methodology:
-
Protection: The hydroxyl groups of the Corey lactone diol are protected, for example, with a p-phenylbenzoyl group.
-
Oxidation: The primary alcohol is oxidized to an aldehyde (the Corey aldehyde).
-
ω-Chain Introduction: The phenyl-containing ω-chain is introduced via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate ylide.
-
Stereoselective Reduction: The resulting C-15 ketone is stereoselectively reduced to the desired 15(S)-hydroxyl group.
-
Deprotection: The protecting groups on the cyclopentane ring hydroxyls are removed.
-
Lactol Formation: The lactone is reduced to a lactol using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperature.
-
α-Chain Introduction: The α-chain is introduced via a Wittig reaction.
-
Esterification: The carboxylic acid of the α-chain is esterified to form the isopropyl ester prodrug.
-
Purification: The final product is purified using chromatographic techniques.
In Vivo IOP Measurement in Cynomolgus Monkeys
The cynomolgus monkey is a well-established preclinical model for glaucoma research due to the anatomical and physiological similarities of its eye to the human eye.
Methodology:
-
Animal Preparation: Healthy, adult cynomolgus monkeys are used. The animals are anesthetized with an appropriate agent (e.g., intramuscular ketamine) to ensure they remain still during the procedure.[18]
-
Baseline IOP Measurement: A baseline IOP reading is taken prior to drug administration using a calibrated applanation tonometer (e.g., Goldmann or Tono-Pen).[18][19]
-
Drug Administration: A precise volume of the test compound solution (or vehicle control) is administered topically to the cornea of one or both eyes.
-
Post-Dose IOP Measurements: IOP is measured at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the IOP-lowering effect.[12]
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The results are typically expressed as the mean IOP reduction (in mmHg) or the percentage reduction from baseline.
In Vitro Isolated Feline Iris Sphincter Contraction Assay
The feline iris sphincter muscle is rich in FP receptors and provides a robust in vitro model for assessing the potency and efficacy of FP receptor agonists.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mironova.com [mironova.com]
- 7. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin subtype-selective and non-selective IOP-lowering comparison in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin Subtype-Selective and Non-Selective IOP-Lowering Comparison in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latanoprost for uncontrolled glaucoma in a compassionate case protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 15. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of action of prostaglandins on uveoscleral outflow. | Semantic Scholar [semanticscholar.org]
- 17. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 17-phenyl trinor-13,14-dihydro PGA2 on Cell Lines: A Technical Guide
Disclaimer: The biological activity of the synthetic prostaglandin analog 17-phenyl trinor-13,14-dihydro Prostaglandin A2 has not been widely reported in peer-reviewed literature.[1][2] Consequently, this document provides a technical guide based on the known effects of structurally related prostaglandin A2 (PGA2) analogs and general methodologies for assessing the in vitro effects of prostaglandins on cell lines. The experimental protocols, potential biological activities, and signaling pathways described herein should be considered as a foundational framework for the investigation of this specific compound.
Introduction to 17-phenyl trinor-13,14-dihydro PGA2
17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2.[3] Prostaglandins are a class of physiologically active lipid compounds that exhibit diverse hormone-like effects and are implicated in various cellular processes, including inflammation and cancer progression.[4] The "17-phenyl trinor" modification refers to the substitution of the terminal three carbons of the omega side chain with a phenyl group, a structural change intended to increase metabolic stability and potency.[2] The "13,14-dihydro" modification indicates the saturation of the double bond between carbons 13 and 14.
While data on this specific analog is scarce, other 17-phenyl trinor prostaglandin analogs have demonstrated significant biological activity. For instance, 17-phenyl-trinor-PGE2 has been shown to increase proliferation in osteosarcoma cells, whereas a 17-trifluoromethyl phenyl trinor PGF2α analog exhibited cytotoxic and anti-proliferative effects on breast cancer cell lines (MDB-MB-468 and MCF-7).[3][5] These findings suggest that the biological effects of 17-phenyl trinor prostaglandin analogs are highly dependent on the core prostaglandin structure (PGE, PGF, or PGA).
Potential In Vitro Effects and Mechanisms of Action
Based on the known activities of PGA2 and its analogs, 17-phenyl trinor-13,14-dihydro PGA2 may exhibit a range of effects on cell lines, particularly cancer cells. The expected effects are largely dependent on the cell type and the expression profile of prostaglandin receptors.
Table 1: Potential In Vitro Effects of 17-phenyl trinor-13,14-dihydro PGA2 on Cell Lines (Hypothetical)
| Effect | Potential Cell Lines | Possible Mechanism | Relevant Analogs |
| Anti-proliferative/Cytotoxic | Various Cancer Cell Lines (e.g., Colon, Breast) | Induction of apoptosis, cell cycle arrest | PGA2, 17-trifluoromethyl phenyl trinor PGF2α[3][6] |
| Pro-proliferative | Specific Cancer Cell Lines (e.g., some Osteosarcomas) | Activation of pro-survival signaling pathways | 17-phenyl-trinor-PGE2[3] |
| Modulation of Inflammation | Immune Cell Lines (e.g., Macrophages) | Inhibition of pro-inflammatory cytokine production | General Prostaglandin activity |
| Induction of Apoptosis | Cancer Cell Lines | Upregulation of pro-apoptotic proteins (e.g., DR5, Caspases, Bad, Bax) | PGA2, 17-trifluoromethyl phenyl trinor PGF2α[6][7] |
Potential Signaling Pathways
Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. For PGA2 and its analogs, several signaling pathways could be implicated in their effects on cell lines.
One potential pathway involves the induction of apoptosis through the unfolded protein response (UPR). Prostaglandin A2 has been shown to induce apoptosis in HCT116 colon cancer cells through the ATF4-CHOP-DR5 pathway, even in p53-deficient cells.[6] This suggests a p53-independent mechanism of cell death induction.
Another potential mechanism for related prostaglandin analogs involves interaction with the prostaglandin F receptor (FP receptor) or E receptors (EP receptors), which can lead to various downstream effects, including modulation of intracellular calcium levels and cAMP production.[5][8]
Experimental Protocols for In Vitro Assessment
To elucidate the specific effects of 17-phenyl trinor-13,14-dihydro PGA2 on a given cell line, a series of in vitro assays are recommended. The following protocols are provided as a general guide and should be optimized for the specific cell line and experimental conditions.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the anti-proliferative or cytotoxic effects of the compound.
Table 2: Summary of Cell Viability and Cytotoxicity Assays
| Assay | Principle | Typical Readout |
| MTT Assay | Mitochondrial reductase activity in viable cells converts MTT to formazan. | Colorimetric (Absorbance at 570 nm) |
| Crystal Violet Assay | Stains the DNA of adherent cells, quantifying cell number. | Colorimetric (Absorbance at 570 nm)[7] |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells. | Colorimetric or Fluorometric |
| ATP-based Assays | Quantifies ATP, which is present only in metabolically active cells. | Luminescence |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of 17-phenyl trinor-13,14-dihydro PGA2 (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
To determine if cell death is occurring via apoptosis, several assays can be employed.
Table 3: Common Apoptosis Assays
| Assay | Principle | Detection Method |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains necrotic cells. | Flow Cytometry |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3/7). | Fluorometric or Colorimetric |
| TUNEL Assay | Detects DNA fragmentation in late-stage apoptotic cells. | Fluorescence Microscopy or Flow Cytometry |
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with 17-phenyl trinor-13,14-dihydro PGA2 at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
To investigate if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is a standard method.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 4: Example Data Table for IC50 Values of 17-phenyl trinor-13,14-dihydro PGA2
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | |
| Cell Line A | 48 | |
| Cell Line A | 72 | |
| Cell Line B | 24 | |
| Cell Line B | 48 | |
| Cell Line B | 72 |
Table 5: Example Data Table for Apoptosis Analysis
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | - | ||||
| Compound X | 1 | ||||
| Compound X | 10 | ||||
| Compound X | 50 |
Conclusion
While direct experimental data on the in vitro effects of 17-phenyl trinor-13,14-dihydro PGA2 on cell lines is currently lacking, this technical guide provides a comprehensive framework for its investigation. By drawing on the known activities of related prostaglandin analogs and employing standard in vitro methodologies, researchers can begin to elucidate the biological activity of this understudied compound. The provided protocols for assessing cell viability, apoptosis, and cell cycle progression, along with the hypothesized signaling pathways, offer a solid starting point for future research in this area. It is anticipated that such studies will reveal novel activities and potential therapeutic applications for this synthetic prostaglandin analog.
References
- 1. Effect of PGE2 on TT cells viability and division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The Role of Prostaglandins in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NK1 receptor antagonistic effect of 17-trifluoromethyl phenyl trinor prostaglandin F2α on the growth of human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Potential Therapeutic Targets of 17-phenyl trinor-13,14-dihydro PGA2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of prostaglandin A2. While direct pharmacological data for this specific compound is scarce in publicly available literature, its structural similarity to other well-characterized 17-phenyl trinor prostaglandin analogs allows for the inference of its potential therapeutic targets. This document synthesizes the available information on closely related compounds to elucidate the probable mechanisms of action and identify high-potential therapeutic targets for 17-phenyl trinor-13,14-dihydro PGA2. By examining the activities of its PGE and PGF analogs, we can hypothesize that this compound primarily interacts with prostanoid receptors, specifically the FP, EP1, and EP3 receptors. This guide provides a comprehensive overview of these potential targets, their signaling pathways, quantitative data from related molecules, and detailed experimental protocols for investigating the activity of this compound.
Introduction
Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in a wide array of physiological and pathological processes. Synthetic prostaglandin analogs are developed to achieve greater potency, stability, and receptor selectivity compared to their endogenous counterparts. The "17-phenyl trinor" modification is a common strategy to increase the metabolic stability of prostaglandin analogs.
While the biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been extensively reported, its structural relatives, 17-phenyl trinor PGE2 and 17-phenyl trinor PGF2α, have been studied and are known to be potent agonists at specific prostaglandin receptors. This suggests that 17-phenyl trinor-13,14-dihydro PGA2 likely also targets one or more of these receptors.
Inferred Therapeutic Targets
Based on the pharmacology of structurally related analogs, the primary therapeutic targets for 17-phenyl trinor-13,14-dihydro PGA2 are likely to be members of the prostanoid receptor family, which are G-protein coupled receptors (GPCRs). The most probable candidates are the Prostaglandin F receptor (FP) and the Prostaglandin E receptors 1 and 3 (EP1 and EP3).
-
Prostaglandin F Receptor (FP): Activation of the FP receptor is known to lower intraocular pressure, making it a key target for glaucoma treatment.[1] It is also involved in reproductive processes. The PGF2α analog, 17-phenyl trinor PGF2α (the free acid of bimatoprost), is a potent FP receptor agonist.[2][3]
-
Prostaglandin E Receptor 1 (EP1): The EP1 receptor is coupled to Gq and its activation leads to an increase in intracellular calcium. This pathway is involved in processes such as smooth muscle contraction.[4][5][6] The PGE2 analog, 17-phenyl trinor PGE2, is a known agonist of the EP1 receptor.[7][8]
-
Prostaglandin E Receptor 3 (EP3): The EP3 receptor is unique in that it can couple to multiple G proteins, primarily Gi to inhibit adenylyl cyclase, but also Gs and G13.[1] This receptor is involved in a wide range of physiological responses. 17-phenyl trinor PGE2 also demonstrates agonist activity at the EP3 receptor.[7][8]
Quantitative Data for Related Analogs
The following tables summarize the available quantitative data for the well-characterized 17-phenyl trinor prostaglandin analogs, which can serve as a benchmark for assessing the potential activity of 17-phenyl trinor-13,14-dihydro PGA2.
Table 1: Receptor Binding Affinities (Ki) of 17-phenyl trinor Prostaglandin Analogs
| Compound | Receptor | Species | Cell Type/Tissue | Ki (nM) | Reference |
| 17-phenyl trinor PGF2α | FP | Rat | Recombinant (CHO cells) | 1.1 | [3] |
| 17-phenyl trinor PGE2 | EP1 | Mouse | Recombinant | 14 | [8] |
| Rat | Recombinant | 25 | [8] | ||
| 17-phenyl trinor PGE2 | EP3 | Mouse | Recombinant | 3.7 | [8] |
| Rat | Recombinant | 4.3 | [8] | ||
| 17-phenyl trinor PGE2 | EP4 | Rat | Recombinant | 54 | [8] |
Table 2: Functional Activity of 17-phenyl trinor Prostaglandin Analogs
| Compound | Assay | Tissue/Cell System | Parameter | Value | Reference |
| 17-phenyl trinor PGE2 | Guinea Pig Ileum Contraction | Guinea Pig Ileum | EC50 | 11 µM | [7] |
| 17-phenyl trinor PGE2 | Antifertility Agent | Hamster | ED50 | 350 µg/kg (4.4x more potent than PGE2) | [7] |
| 17-phenyl trinor PGF2α | FP Receptor Binding | Ovine Luteal Cells | Relative Potency vs PGF2α | 756% | [3] |
Signaling Pathways
The potential therapeutic effects of 17-phenyl trinor-13,14-dihydro PGA2 would be mediated through the activation of specific intracellular signaling cascades upon binding to its target receptor(s). The diagrams below illustrate the canonical signaling pathways for the inferred targets: FP, EP1, and EP3 receptors.
Figure 1: Inferred FP Receptor Signaling Pathway.
Figure 2: Inferred EP1 Receptor Signaling Pathway.
Figure 3: Inferred EP3 Receptor Signaling Pathways.
Experimental Protocols
To determine the precise therapeutic targets and pharmacological profile of 17-phenyl trinor-13,14-dihydro PGA2, a series of in vitro experiments are necessary. The following protocols provide a framework for these investigations.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 17-phenyl trinor-13,14-dihydro PGA2 for the FP, EP1, and EP3 receptors.
Figure 4: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human recombinant prostanoid receptor of interest (FP, EP1, or EP3). Grow cells to confluency, harvest, and homogenize in a hypotonic buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer and stored at -80°C. Protein concentration should be determined using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
50 µL of radioligand (e.g., [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptors) at a concentration near its Kd.
-
50 µL of 17-phenyl trinor-13,14-dihydro PGA2 at various concentrations (e.g., 10-11 to 10-5 M) or vehicle for total binding. For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM unlabeled PGE2 or PGF2α).
-
50 µL of the prepared cell membranes (e.g., 10-50 µg protein).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using a non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential to determine whether 17-phenyl trinor-13,14-dihydro PGA2 acts as an agonist or antagonist at its target receptors and to quantify its potency (EC50) and efficacy.
-
Cell Culture: Plate cells expressing the FP or EP1 receptor in a black, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). After establishing a stable baseline fluorescence, add varying concentrations of 17-phenyl trinor-13,14-dihydro PGA2.
-
Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
-
Cell Culture: Plate cells expressing the EP3 receptor in a 96-well plate.
-
Assay Setup: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Addition: To measure Gi coupling (inhibition), stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 17-phenyl trinor-13,14-dihydro PGA2.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA or a HTRF-based assay.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. For Gi-coupled inhibition, a decrease in forskolin-stimulated cAMP will be observed. Calculate the IC50 for inhibition.
Conclusion
While direct experimental data on 17-phenyl trinor-13,14-dihydro PGA2 is limited, a strong rationale exists for its potential interaction with prostanoid receptors, particularly the FP, EP1, and EP3 subtypes. The structural similarities to potent and well-characterized analogs like 17-phenyl trinor PGF2α and 17-phenyl trinor PGE2 provide a solid foundation for targeted investigation. The experimental protocols outlined in this guide offer a clear path for elucidating the pharmacological profile of this compound. Characterizing its activity at these receptors will be crucial for identifying its potential therapeutic applications, which could range from ophthalmology (glaucoma) to reproductive medicine and beyond. Further research into the specific receptor interactions and downstream signaling of 17-phenyl trinor-13,14-dihydro PGA2 is warranted to fully understand its therapeutic potential.
References
- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for 17-phenyl trinor-13,14-dihydro Prostaglandin A2
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic analog of Prostaglandin A2 (PGA2). While the biological activity of this specific analog is not extensively documented in scientific literature, its structural similarity to other prostaglandins suggests potential activity in various biological processes. Prostaglandins are a class of lipid compounds derived from fatty acids that play crucial roles in inflammation, smooth muscle contraction, platelet aggregation, and apoptosis.
PGA2, a cyclopentenone prostaglandin, is known to exert its effects through multiple mechanisms. Unlike many prostaglandins that primarily act on cell surface G-protein coupled receptors (GPCRs), PGA2 has been shown to covalently adduct to and modulate the function of intracellular proteins. It is an endogenous agonist for the nuclear receptor Nur77, where it forms a covalent bond and induces transcriptional activity.[1] Furthermore, PGA2 can directly interact with mitochondria to trigger the intrinsic apoptotic pathway and can also induce p53-dependent apoptosis.[2][3] It is plausible that this compound may share some of these mechanisms of action.
These application notes provide a summary of potential applications and detailed experimental protocols to facilitate the investigation of the biological activities of this compound.
Potential Applications
-
Anti-proliferative and Apoptotic Activity: Investigation of the compound's ability to induce apoptosis in cancer cell lines.
-
Anti-inflammatory Effects: Assessment of its potential to modulate inflammatory responses, for example, by inhibiting the production of pro-inflammatory mediators.
-
Smooth Muscle Activity: Characterization of its effects on the contraction or relaxation of smooth muscle tissues.
-
Receptor Binding Affinity: Determination of its binding affinity to various prostanoid receptors to identify potential targets.
Data Presentation
The following table provides a template for presenting hypothetical quantitative data obtained from the experimental protocols described below.
| Assay Type | Cell/Tissue Type | Parameter | Value (e.g., IC50, EC50) |
| Apoptosis Assay | HL-60 | IC50 | 15 µM |
| Anti-inflammatory Assay | RAW 264.7 | IC50 | 10 µM |
| Smooth Muscle Contraction | Guinea Pig Ileum | EC50 | 5 µM |
| Receptor Binding Assay | HEK293 (EP4) | Ki | 500 nM |
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway of a PGA2 Analog
The diagram below illustrates a potential signaling pathway for a Prostaglandin A2 analog, incorporating both intracellular and potential cell surface receptor-mediated actions.
Caption: Putative signaling pathways of a PGA2 analog.
Experimental Workflow: In Vitro Anti-inflammatory Assay
The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound.
Caption: Workflow for in vitro anti-inflammatory assay.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of PGE2 Production
This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) production in macrophage cells.
Materials:
-
RAW 264.7 mouse macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide) from E. coli
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-Buffered Saline)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Treatment: Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of the test compound or vehicle (DMSO) control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and medium only (negative control) and cells with LPS and vehicle (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 1,000 x g for 10 minutes and carefully collect the supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[4]
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Smooth Muscle Contraction Assay
This protocol outlines a method to evaluate the effect of this compound on smooth muscle contractility using an isolated tissue preparation, such as guinea pig ileum.
Materials:
-
Guinea pig ileum
-
Physiological Salt Solution (PSS), e.g., Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
This compound
-
Reference agonist (e.g., acetylcholine or histamine)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig according to approved institutional guidelines. Dissect a segment of the terminal ileum and place it in cold, aerated PSS. Clean the tissue of adhering mesenteric fat and cut it into segments of 2-3 cm.
-
Mounting: Mount the tissue segments in the organ baths containing PSS at 37°C. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g. Replace the PSS in the bath every 15-20 minutes.
-
Viability Test: After equilibration, test the viability and contractility of the tissue by adding a submaximal concentration of a reference agonist (e.g., 1 µM acetylcholine). Once a stable contraction is achieved, wash the tissue with fresh PSS until it returns to the baseline tension.
-
Compound Administration: Construct a cumulative concentration-response curve for this compound. Start by adding the lowest concentration of the compound to the bath. Once the response has stabilized, add the next higher concentration without washing out the previous one. Continue this process until a maximal response is achieved or the highest concentration is tested.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Measure the change in tension from the baseline at each concentration of the test compound. Express the responses as a percentage of the maximal contraction induced by the reference agonist. Plot the percentage response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.[5]
Receptor Binding Assay
This protocol provides a general method for a competitive radioligand binding assay to determine the affinity of this compound for a specific prostanoid receptor (e.g., EP4) expressed in a cell line.
Materials:
-
Cell membranes from a cell line recombinantly expressing the target prostanoid receptor (e.g., HEK293-EP4)
-
Radiolabeled prostaglandin ligand (e.g., [³H]-PGE2)
-
This compound (unlabeled competitor)
-
Unlabeled native ligand for the receptor (for non-specific binding determination, e.g., PGE2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplate
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Dilute the cell membranes in Assay Buffer to a suitable concentration (typically 5-20 µg of protein per well).
-
Prepare a solution of the radioligand in Assay Buffer at a concentration close to its Kd value.
-
Prepare serial dilutions of the unlabeled this compound in Assay Buffer.
-
Prepare a high concentration solution of the unlabeled native ligand (e.g., 10 µM PGE2) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add Assay Buffer, radioligand solution, and diluted membranes.
-
Non-specific Binding (NSB) wells: Add the high concentration unlabeled native ligand, radioligand solution, and diluted membranes.
-
Competition wells: Add each dilution of this compound, radioligand solution, and diluted membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold Assay Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the TB counts.
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
References
- 1. Molecular, chemical, and structural characterization of prostaglandin A2 as a novel agonist for Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Dissolving 17-phenyl trinor-13,14-dihydro PGA2 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the dissolution and application of 17-phenyl trinor-13,14-dihydro Prostaglandin A2 (PGA2) in cell culture experiments. Prostaglandin analogs are valuable tools in pharmacological research, and proper handling is crucial for obtaining reliable and reproducible results.
Introduction
17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2.[1][2] While its specific biological activities have not been widely reported, related prostaglandin analogs are known to play significant roles in various physiological and pathological processes.[1][3] The structural modifications in this analog, such as the phenyl group, are often designed to increase stability and potency compared to the parent compound.[4] Proper dissolution and handling are critical for maintaining the integrity and activity of this lipid-soluble compound in aqueous cell culture environments.
Physicochemical Properties and Solubility
A summary of the key physicochemical and solubility data for 17-phenyl trinor-13,14-dihydro PGA2 is presented in the table below. This information is essential for preparing stock solutions and subsequent dilutions for cell culture experiments.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₃H₃₀O₄ | [2][3] |
| Molecular Weight | 370.5 g/mol | [2][3] |
| Storage Temperature | -20°C (as supplied) | [5] |
| Long-term Stability | ≥ 2 years at -20°C (in organic solvent) | [5] |
| Solubility (Organic) | DMF: >100 mg/mLDMSO: >100 mg/mLEthanol: >100 mg/mL | [3] |
| Solubility (Aqueous) | PBS (pH 7.2): ~0.8 mg/mL | [3][4] |
| Aqueous Solution Storage | Not recommended for more than one day | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the preparation of a high-concentration stock solution of 17-phenyl trinor-13,14-dihydro PGA2 in an organic solvent. Prostaglandins are often unstable in aqueous solutions, making a concentrated organic stock the preferred method for long-term storage and use.[7]
Materials:
-
17-phenyl trinor-13,14-dihydro PGA2 (solid or as a solution in methyl acetate)
-
Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Pre-equilibration: Allow the vial of 17-phenyl trinor-13,14-dihydro PGA2 to warm to room temperature before opening to prevent condensation.
-
Solvent Evaporation (if applicable): If the compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen in a chemical fume hood.[6] Ensure the compound is completely dry.
-
Reconstitution: Add a precise volume of the chosen organic solvent (e.g., DMSO or ethanol) to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Example Calculation for a 10 mM Stock Solution from 1 mg:
-
Volume of Solvent (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 370.5 g/mol ) = 0.0002699 L
-
Volume (µL) = 269.9 µL
-
Therefore, add 269.9 µL of DMSO or ethanol to 1 mg of the compound.
-
-
-
Ensuring Complete Dissolution: Vortex the solution gently until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the concentrated stock solution for direct application to cultured cells.
Materials:
-
Concentrated stock solution of 17-phenyl trinor-13,14-dihydro PGA2 (from Protocol 1)
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature. Keep it on ice after thawing.
-
Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Solvent Concentration Control: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is insignificant, as high concentrations can have physiological effects. A final concentration of ≤0.1% is recommended for most cell lines.[7]
-
Immediate Use: Add the diluted working solutions to the cell cultures immediately. Do not store aqueous solutions of prostaglandins for more than a day.[5][6]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of the organic solvent used for the highest concentration of the prostaglandin analog.
Signaling Pathways and Experimental Workflow
Prostaglandin A2 Signaling Pathway
While the specific receptors for 17-phenyl trinor-13,14-dihydro PGA2 are not extensively documented, PGA analogs can interact with various prostanoid receptors. The diagram below illustrates a generalized signaling pathway for prostaglandins that signal through G-protein coupled receptors (GPCRs), which is a common mechanism for this class of compounds. For instance, some prostaglandin receptors are coupled to Gq, leading to an increase in intracellular calcium, while others are coupled to Gs or Gi, modulating cyclic AMP (cAMP) levels.
Caption: Generalized signaling pathway for prostaglandin analogs.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for treating cultured cells with 17-phenyl trinor-13,14-dihydro PGA2 and subsequently performing a cell-based assay, such as a cell viability or functional assay.
Caption: A typical workflow for cell treatment and analysis.
References
Application Notes and Protocols for 17-phenyl trinor-13,14-dihydro PGA2 in Ophthalmology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin analogs (PGAs) are a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. 17-phenyl trinor-13,14-dihydro PGA2 is a synthetic prostaglandin analog. While specific research on this particular molecule is not extensively published, its structural similarity to widely studied prostaglandin F2α (PGF2α) analogs, such as latanoprost, suggests it likely shares a similar mechanism of action and potential therapeutic applications in ophthalmology.[1][2] Latanoprost is chemically described as 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α isopropyl ester, highlighting the close structural relationship.
These application notes provide a comprehensive overview of the presumed mechanism of action of 17-phenyl trinor-13,14-dihydro PGA2, based on data from closely related PGF2α analogs, and detail relevant experimental protocols for its investigation in ophthalmology research.
Mechanism of Action
The primary therapeutic effect of PGF2α analogs in the eye is the reduction of intraocular pressure. This is mainly achieved by increasing the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[3] A secondary mechanism may involve an increase in the conventional (trabecular) outflow facility.
The molecular mechanism is initiated by the binding of the active form of the prostaglandin analog to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[4] This activation of the FP receptor, which is coupled to the Gq/11 G-protein, triggers a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
This signaling cascade in the ciliary muscle and trabecular meshwork cells is believed to induce remodeling of the extracellular matrix (ECM). This is accomplished through the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade components of the ECM such as collagen.[5][6][7] The resulting changes in the ECM reduce the hydraulic resistance to aqueous humor outflow, thus lowering IOP.
Quantitative Data
The following tables summarize key quantitative data for commercially available 17-phenyl trinor prostaglandin F2α analogs, which are structurally very similar to 17-phenyl trinor-13,14-dihydro PGA2 and are used as first-line treatments for glaucoma.
Table 1: Receptor Binding Affinity and Functional Potency of PGF2α Analog Acids at the Human FP Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Latanoprost acid | 98[8] | 3.6[9] |
| Bimatoprost acid | 83[8] | 2.8-3.8[8] |
| Travoprost acid | 35[8] | 1.4[8] |
| 17-phenyl trinor PGF2α | 1.1 (rat FP receptor)[10][11] | Potent agonist[10][12] |
Table 2: Clinical Efficacy of Ophthalmic Prostaglandin Analogs in Lowering Intraocular Pressure (IOP)
| Drug | Concentration | Mean IOP Reduction (%) |
| Latanoprost | 0.005% | 29.9% - 33.95%[13][14] |
| Bimatoprost | 0.03% | 35.9% - 40.68%[13][14] |
| Travoprost | 0.004% | 30.8% - 33.06%[13][14] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for FP Receptor
Objective: To determine the binding affinity (Ki) of 17-phenyl trinor-13,14-dihydro PGA2 for the prostaglandin FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor (commercially available or prepared from cells overexpressing the receptor).
-
Radioligand: [³H]-Latanoprost or another suitable radiolabeled FP receptor agonist.
-
Test compound: 17-phenyl trinor-13,14-dihydro PGA2.
-
Non-specific binding control: A high concentration of a known unlabeled FP receptor agonist (e.g., PGF2α).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize cells expressing the FP receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total binding wells: Membrane preparation, radioligand, and assay buffer.
-
Non-specific binding wells: Membrane preparation, radioligand, and a high concentration of the unlabeled agonist.
-
Test compound wells: Membrane preparation, radioligand, and varying concentrations of 17-phenyl trinor-13,14-dihydro PGA2.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of 17-phenyl trinor-13,14-dihydro PGA2 in activating the FP receptor.
Materials:
-
A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: 17-phenyl trinor-13,14-dihydro PGA2.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the FP receptor-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with the assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of 17-phenyl trinor-13,14-dihydro PGA2 in the assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: Use the plate reader's injector to add the compound solutions to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.[15][16][17][18]
Protocol 3: In Vitro Assay for Extracellular Matrix Remodeling in Human Trabecular Meshwork (HTM) Cells
Objective: To assess the effect of 17-phenyl trinor-13,14-dihydro PGA2 on the expression of matrix metalloproteinases (MMPs) in primary human trabecular meshwork cells.
Materials:
-
Primary human trabecular meshwork (HTM) cells.
-
Cell culture medium and supplements.
-
Test compound: 17-phenyl trinor-13,14-dihydro PGA2.
-
RNA extraction kit.
-
Reverse transcription kit.
-
Quantitative real-time PCR (qPCR) system and reagents (e.g., SYBR Green).
-
Primers for target MMP genes (e.g., MMP-1, MMP-3, MMP-9) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Culture and Treatment: Culture HTM cells to near confluence. Treat the cells with various concentrations of 17-phenyl trinor-13,14-dihydro PGA2 or vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the MMPs of interest and the housekeeping gene, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in the expression of the target MMP genes in the treated cells compared to the control cells, normalized to the housekeeping gene.[5][6]
Conclusion
While direct experimental data for 17-phenyl trinor-13,14-dihydro PGA2 is limited in the public domain, its structural similarity to well-characterized PGF2α analogs provides a strong basis for its investigation as a potential ocular hypotensive agent. The protocols detailed above offer a framework for characterizing its binding affinity and functional potency at the FP receptor, as well as its effects on downstream cellular processes relevant to aqueous humor outflow. Such studies are crucial for elucidating its therapeutic potential in the treatment of glaucoma and ocular hypertension.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]
- 3. echemi.com [echemi.com]
- 4. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. biocompare.com [biocompare.com]
- 12. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-phenyl trinor-13,14-dihydro PGA2 Dose-Response Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic analog of prostaglandin A2 (PGA2). While the biological activity of this specific compound has not been widely reported, its structural similarity to other prostaglandins suggests it may interact with one or more of the prostanoid receptors (e.g., EP, DP, FP, IP, TP receptors)[1][2]. Prostaglandins are critical lipid mediators that regulate a wide array of physiological processes, making their synthetic analogs valuable tools for research and potential therapeutic development.
These application notes provide a comprehensive, generalized framework for establishing a dose-response curve assay for 17-phenyl trinor-13,14-dihydro PGA2. The protocols are based on established methodologies for other prostaglandins and are intended to serve as a starting point for assay development and validation.
Potential Signaling Pathways
Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs). Depending on the receptor subtype, this binding can trigger various downstream signaling cascades. For instance, activation of EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) via Gs proteins[3][4]. Conversely, EP3 receptor activation can inhibit adenylyl cyclase through a Gi protein[4]. Other prostaglandin receptors can couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium[4][5].
Given that the specific receptor for 17-phenyl trinor-13,14-dihydro PGA2 is not well-characterized, an initial screening against a panel of prostanoid receptors is recommended to identify the primary target and its associated signaling pathway.
Caption: Generalized Prostanoid Receptor Signaling Pathways.
Experimental Protocols
The following protocols outline a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying changes in intracellular cAMP levels, a common downstream effector of prostaglandin receptor activation. This can be adapted for other second messengers like calcium.
Cell Culture and Seeding
-
Cell Line: A cell line endogenously expressing or engineered to express a specific prostanoid receptor (e.g., HEK293-EP4).
-
Protocol:
-
Culture cells in appropriate media supplemented with serum and antibiotics.
-
The day before the assay, harvest cells and seed them into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Dose-Response Assay: cAMP Measurement (Competitive ELISA)
This protocol is based on a standard competitive immunoassay format[6][7].
-
Materials:
-
17-phenyl trinor-13,14-dihydro PGA2 stock solution (in DMSO or ethanol).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (a potent activator of adenylyl cyclase, used as a positive control).
-
cAMP ELISA kit (containing cAMP-alkaline phosphatase conjugate, anti-cAMP antibody, standards, wash buffers, and substrate).
-
Microplate reader.
-
-
Protocol:
-
Compound Preparation: Prepare a serial dilution of 17-phenyl trinor-13,14-dihydro PGA2 in assay buffer. A typical 10-point curve might range from 1 pM to 10 µM.
-
Cell Treatment:
-
Wash the cell monolayer gently with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add the various concentrations of 17-phenyl trinor-13,14-dihydro PGA2 to the appropriate wells. Include wells for a vehicle control (buffer only) and a positive control (e.g., 10 µM Forskolin).
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP ELISA kit manufacturer's instructions to release intracellular cAMP.
-
ELISA Procedure:
-
Add standards, controls, and cell lysates to the antibody-coated microplate.
-
Add the cAMP-alkaline phosphatase conjugate.
-
Add the anti-cAMP antibody.
-
Incubate for 2 hours at room temperature with gentle shaking[6].
-
Wash the plate multiple times with wash buffer.
-
Add the pNPP substrate and incubate until sufficient color develops (e.g., 45 minutes)[6].
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Caption: Experimental Workflow for Dose-Response Assay.
Data Presentation and Analysis
The raw absorbance data should be processed to generate a standard curve. The concentration of cAMP in the samples is then interpolated from this curve. The final data should be presented as a dose-response curve, plotting the log of the agonist concentration against the measured response (cAMP concentration).
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained from the assay.
Table 1: Representative Standard Curve Data for cAMP Competitive ELISA
| Standard Concentration (pmol/mL) | Average Absorbance (405 nm) | % B/B0 |
|---|---|---|
| 0 (B0) | 1.950 | 100% |
| 1 | 1.720 | 88.2% |
| 5 | 1.350 | 69.2% |
| 10 | 1.050 | 53.8% |
| 50 | 0.550 | 28.2% |
| 100 | 0.320 | 16.4% |
| 500 | 0.180 | 9.2% |
Note: Data are for illustrative purposes. A new standard curve must be generated for each assay.
Table 2: Hypothetical Dose-Response Data for 17-phenyl trinor-13,14-dihydro PGA2
| Concentration (nM) | Log Concentration | Mean cAMP (pmol/mL) | Standard Deviation |
|---|---|---|---|
| 0.01 | -11 | 2.5 | 0.3 |
| 0.1 | -10 | 5.1 | 0.6 |
| 1 | -9 | 15.2 | 1.8 |
| 10 | -8 | 28.9 | 3.1 |
| 100 | -7 | 35.6 | 4.0 |
| 1000 | -6 | 38.1 | 4.2 |
| 10000 | -5 | 38.5 | 4.5 |
From the dose-response curve, key parameters such as the EC50 (half-maximal effective concentration) and Emax (maximum effect) can be calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve fit).
Troubleshooting
-
No Response:
-
Confirm the cell line expresses the target receptor.
-
Check the integrity and concentration of the 17-phenyl trinor-13,14-dihydro PGA2 stock solution.
-
The compound may not be an agonist for the tested receptor; consider a receptor screening panel.
-
-
High Variability:
-
Ensure consistent cell seeding density.
-
Use multichannel pipettes for consistent reagent addition.
-
Ensure thorough washing steps in the ELISA protocol.
-
-
Atypical Curve Shape:
-
The compound may be a partial agonist or have complex pharmacology.
-
Review the concentration range; it may need to be shifted higher or lower.
-
References
- 1. This compound - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for In Vivo Administration of 17-Phenyl Trinor-13,14-dihydro PGA2 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been extensively reported in the literature.[1][2][3][4] The following protocols and data are based on studies of structurally similar prostaglandin analogs, such as 17-phenyl-trinor-PGD2, PGE2, and PGF2α, and should be adapted and optimized for specific research needs.[5][6] A pilot dose-response study is highly recommended to determine the optimal dosage for your specific animal model and biological endpoint.[7]
Introduction
17-phenyl trinor-13,14-dihydro Prostaglandin A2 (PGA2) is a synthetic analog of prostaglandin A2.[1] The presence of a phenyl group in the omega side chain is a structural modification intended to increase metabolic stability and potentially alter receptor binding and potency compared to the endogenous prostaglandin.[8] While direct in vivo studies on this specific analog are limited, research on other 17-phenyl-trinor-prostaglandins has demonstrated increased potency and stability.[6] This document provides proposed protocols for the in vivo administration of 17-phenyl trinor-13,14-dihydro PGA2 in animal models, drawing upon methodologies used for related compounds.
Quantitative Data Summary
Due to the limited published data for 17-phenyl trinor-13,14-dihydro PGA2, the following table provides data for structurally related compounds to serve as a reference for experimental design.
| Compound | Animal Model | Dosage/Concentration | Observed Effect | Reference |
| 17-phenyl-trinor-PGE2 | Hamster | ED50: 350 µg/kg | Antifertility agent (4.4 times more potent than PGE2) | [9] |
| 17-phenyl-trinor-PGF2α | Rat | Not Specified | Pressor potency 5 times that of PGF2α | [6] |
| 17-phenyl-trinor-PGF2α | Hamster | Not Specified | ~90 times more potent than PGF2α as a luteolytic agent | [6] |
| 17-phenyl-trinor-PGF2α | Beef Cows | Not Specified | More potent than PGF2α in synchronizing the estrous cycle | [6] |
| Proposed for 17-phenyl-trinor-PGD2 | Mouse (Allergic Asthma Model) | 1-10 µg/kg | - | [5] |
Experimental Protocols
Preparation of Dosing Solutions
It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals.[7]
Materials:
-
17-phenyl trinor-13,14-dihydro PGA2
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, low-adhesion microcentrifuge tubes
-
Syringes (e.g., 1 ml)
-
Needles (e.g., 25-27 gauge)
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/ml):
-
Accurately weigh the desired amount of 17-phenyl trinor-13,14-dihydro PGA2.
-
Dissolve the compound in a minimal amount of sterile DMSO. For example, to prepare a 10 mg/ml stock, dissolve 1 mg of the compound in 100 µl of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.
-
Store the stock solution at -20°C.[2]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Prepare the final working concentration by diluting the stock solution with sterile saline or PBS.
-
Important: The final concentration of DMSO should be low (typically <5%) to avoid vehicle-induced toxicity.[7]
-
For example, to prepare a 10 µg/ml working solution from a 10 mg/ml stock, you can perform a serial dilution.
-
Always prepare fresh dilutions immediately before use.[7]
-
Include a vehicle control group in your experiments, which receives the same concentration of DMSO in saline/PBS as the treatment groups.[7]
-
Proposed In Vivo Experiment: Evaluation of Anti-Inflammatory Effects in a Murine Model of Allergic Asthma
This protocol is adapted from a proposed methodology for 17-phenyl-trinor-PGD2 and can serve as a starting point for assessing the anti-inflammatory potential of 17-phenyl trinor-13,14-dihydro PGA2.[5]
Animal Model: BALB/c mice (or other appropriate strain)
Experimental Groups:
-
Control Group: Sensitized and challenged with saline, treated with vehicle.
-
Allergen Group: Sensitized and challenged with allergen (e.g., ovalbumin - OVA), treated with vehicle.
-
Treatment Group(s): Sensitized and challenged with allergen, treated with 17-phenyl trinor-13,14-dihydro PGA2 (e.g., 1, 5, 10 µg/kg). A dose-response study is recommended.
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µl of saline.[5]
-
Drug Administration: From day 21 to 23, administer 17-phenyl trinor-13,14-dihydro PGA2 or vehicle via a suitable route (e.g., intraperitoneal or intranasal) 30 minutes prior to allergen challenge.[5]
-
Allergen Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.[5]
-
Endpoint Analysis (Day 25):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[5]
-
Histology: Perfuse the lungs and fix in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.[5]
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.[5]
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.[5]
-
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for in vivo administration.
Putative Signaling Pathway
The precise signaling pathway for 17-phenyl trinor-13,14-dihydro PGA2 is not well-defined. However, prostaglandins typically exert their effects through G-protein coupled receptors (GPCRs). Based on related compounds, a plausible mechanism could involve the modulation of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels.[8]
Caption: Putative GPCR signaling pathway for prostaglandin analogs.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Labchem Catalog [labchem.com.my]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Measuring Cellular Response to 17-phenyl trinor-13,14-dihydro PGA2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic analog of Prostaglandin A2 (PGA2).[1][2][3][4][5] While the biological activity of this specific analog has not been extensively reported, it is designed for potentially increased metabolic stability and enhanced potency, characteristic of 17-phenyl trinor prostaglandin analogs.[6][7] The parent compound, PGA2, is known to exhibit significant cellular effects, including the inhibition of cell proliferation and induction of apoptosis in various cell types.[8][9][10] This document provides a comprehensive guide for researchers to investigate and characterize the cellular responses to 17-phenyl trinor-13,14-dihydro PGA2, drawing upon the known activities of PGA2 and related prostaglandin analogs.
The proposed mechanism of action for PGA2 and its analogs involves multiple pathways. While many prostaglandins signal through G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP (cAMP) or calcium levels, PGA2 has also been shown to act through receptor-independent mechanisms.[11][12] This can include covalent adduction to cellular proteins, which may contribute to its anti-proliferative and pro-apoptotic effects.[9] Given the structural modifications, it is crucial to experimentally determine the specific cellular responses and underlying signaling pathways for 17-phenyl trinor-13,14-dihydro PGA2.
These application notes and protocols are designed to provide a robust framework for the initial characterization of this compound, covering key cellular processes and signaling events.
Data Presentation: Anticipated Cellular Responses
The following tables summarize the expected quantitative data based on the known effects of PGA2 and other 17-phenyl trinor prostaglandin analogs. These tables are intended to serve as a reference for data comparison upon experimental investigation of 17-phenyl trinor-13,14-dihydro PGA2.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Assay | Parameter | Expected IC50 Range (µM) | Reference Compound |
| HeLa (Cervical Cancer) | MTT Assay | Cell Viability | 10 - 50 | PGA2 |
| MCF-7 (Breast Cancer) | BrdU Incorporation | DNA Synthesis | 5 - 25 | PGA2[8] |
| K562 (Leukemia) | Cell Counting | Cell Proliferation | 1 - 20 | PGA2[9] |
| A549 (Lung Cancer) | Clonogenic Assay | Colony Formation | 1 - 15 | 17-phenyl trinor PGE2 |
Table 2: Induction of Apoptosis
| Cell Line | Assay | Parameter | Expected EC50 Range (µM) | Reference Compound |
| HeLa | Annexin V/PI Staining | Apoptotic Cells | 15 - 60 | PGA2[8] |
| MCF-7 | Caspase-3/7 Activity | Caspase Activation | 10 - 40 | PGA2[8] |
| Jurkat (T-cell Leukemia) | TUNEL Assay | DNA Fragmentation | 5 - 30 | PGA2 |
Table 3: Receptor Binding and Signaling
| Receptor | Assay | Parameter | Expected Ki or EC50 Range (nM) | Reference Compound |
| EP1 Receptor | Calcium Mobilization | EC50 | 10 - 100 | 17-phenyl trinor PGE2[13] |
| EP3 Receptor | cAMP Inhibition | EC50 | 5 - 50 | 17-phenyl trinor PGE2[13] |
| FP Receptor | Radioligand Binding | Ki | 1 - 20 | 17-phenyl trinor PGF2α[14] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling of 17-phenyl trinor-13,14-dihydro PGA2.
Caption: Workflow for characterizing cellular responses to the compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic or cytostatic effects of 17-phenyl trinor-13,14-dihydro PGA2 on a selected cell line.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
17-phenyl trinor-13,14-dihydro PGA2 stock solution (in DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 17-phenyl trinor-13,14-dihydro PGA2 in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by 17-phenyl trinor-13,14-dihydro PGA2.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
17-phenyl trinor-13,14-dihydro PGA2
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 17-phenyl trinor-13,14-dihydro PGA2 (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Measurement of Intracellular cAMP Levels
Objective: To determine if 17-phenyl trinor-13,14-dihydro PGA2 signals through pathways that modulate intracellular cAMP.
Materials:
-
Selected cell line (preferably one expressing prostanoid receptors)
-
17-phenyl trinor-13,14-dihydro PGA2
-
Forskolin (positive control for cAMP induction)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP ELISA kit or HTRF cAMP assay kit
-
Cell lysis buffer
-
Microplate reader compatible with the chosen assay
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with IBMX (e.g., 0.5 mM) for 30 minutes to prevent cAMP degradation.
-
Treat the cells with various concentrations of 17-phenyl trinor-13,14-dihydro PGA2, vehicle control, and forskolin for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells according to the instructions of the cAMP assay kit manufacturer.
-
-
cAMP Measurement:
-
Perform the cAMP assay (ELISA or HTRF) on the cell lysates according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
Compare the cAMP levels in treated cells to the vehicle control.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To investigate the effect of 17-phenyl trinor-13,14-dihydro PGA2 on cell cycle progression.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
17-phenyl trinor-13,14-dihydro PGA2
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at various concentrations for 24 or 48 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 300 µL of PBS.
-
While vortexing gently, add 700 µL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Look for changes in the cell cycle distribution, such as an accumulation of cells in a particular phase, which would indicate a cell cycle arrest.
-
References
- 1. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. revvity.com [revvity.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The effects of prostaglandin A2 on cell growth, cell cycle status and apoptosis induction in HeLa and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin A2 protein interactions and inhibition of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of prostaglandins and thromboxane A2 on coronary vessel tone--mechanisms of action and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
Application of Phenylated Prostaglandins in Glaucoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1][2] Elevated intraocular pressure (IOP) is the primary modifiable risk factor for the development and progression of glaucoma.[1][2][3][4] Phenylated prostaglandin analogs are a cornerstone in the first-line medical management of glaucoma due to their potent IOP-lowering efficacy, once-daily dosing regimen, and favorable systemic safety profile.[2][3][4] These synthetic analogs of prostaglandin F2α (PGF2α) primarily reduce IOP by enhancing the uveoscleral outflow of aqueous humor.[5][6][7] This document provides detailed application notes and experimental protocols for researchers engaged in the study and development of phenylated prostaglandins for glaucoma therapy.
Mechanism of Action
Phenylated prostaglandin analogs, such as latanoprost, travoprost, and bimatoprost, are prodrugs that are hydrolyzed in the cornea to their active free acid forms.[1] These active moieties are potent and selective agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][3][8][9] Activation of the FP receptor in the ciliary muscle and trabecular meshwork cells initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM), thereby reducing the resistance to aqueous humor outflow and lowering IOP.[5][7][8][10]
Signaling Pathway
The binding of a phenylated prostaglandin analog to the FP receptor triggers the activation of the Gq class of G-proteins.[6][7][10] This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][7][10][11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[2][6][7][10] The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[6][7][10]
This signaling cascade further activates the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK1/2).[12][13] The activation of the MAPK pathway leads to the upregulation of the expression and secretion of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[14][15][16][17][18] These enzymes are responsible for the degradation and remodeling of ECM components, including collagens and proteoglycans, in the ciliary muscle and trabecular meshwork.[5][17][19] This remodeling increases the interstitial spaces within the uveoscleral pathway and enhances the outflow facility of the trabecular meshwork, ultimately leading to a reduction in IOP.[5][7][10][17][20]
Data Presentation
Table 1: In Vitro Pharmacology of Phenylated Prostaglandin Analogs at the FP Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Type | Assay Type | Reference |
| Travoprost Acid | 35 ± 5 | 1.4 | Human Ciliary Muscle Cells | Phosphoinositide Turnover | [9] |
| Travoprost Acid | 3.6 | Human Trabecular Meshwork Cells | Phosphoinositide Turnover | [9] | |
| Latanoprost Acid | 98 | 32-124 | Various | Phosphoinositide Turnover | [9] |
| Bimatoprost Acid | 59 ± 6 | 15 ± 3 | HEK-293 cells expressing human FP receptor | Intracellular Ca2+ Mobilization | [1] |
| Bimatoprost (amide) | 9250 ± 846 | 3070 ± 1330 | HEK-293 cells expressing human FP receptor | Intracellular Ca2+ Mobilization | [1] |
| Bimatoprost (amide) | 6310 ± 1650 | 2200 ± 670 | 3T3 Mouse Fibroblasts | Intracellular Ca2+ Mobilization | [3] |
Table 2: Clinical Efficacy of Phenylated Prostaglandin Analogs in Glaucoma Patients
| Drug | Concentration | IOP Reduction from Baseline | Study Population | Reference |
| Latanoprost | 0.005% | ~30% | Open-Angle Glaucoma | [21] |
| Travoprost | 0.004% | 27% to 33% | Open-Angle Glaucoma/Ocular Hypertension | [3] |
| Bimatoprost | 0.03% | 27% to 33% | Open-Angle Glaucoma/Ocular Hypertension | [3] |
Experimental Protocols
Protocol 1: Prostaglandin FP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.
Materials:
-
Cell membranes prepared from cells expressing the human FP receptor (e.g., HEK-293-FP cells).
-
Radioligand: [3H]-Latanoprost or another suitable FP receptor agonist.
-
Test compounds (phenylated prostaglandin analogs).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and a known high-affinity unlabeled ligand (for determining non-specific binding) in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer (for total binding) or unlabeled ligand (for non-specific binding) or test compound.
-
Radioligand ([3H]-Latanoprost) at a concentration near its Kd.
-
Cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Phosphoinositide (PI) Turnover Assay
Objective: To measure the functional potency (EC50) of a phenylated prostaglandin analog in stimulating the FP receptor-mediated Gq signaling pathway.
Materials:
-
Human ciliary muscle cells or trabecular meshwork cells.
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
Test compounds (phenylated prostaglandin analogs).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Seed cells in 24-well plates and grow to near confluence.
-
Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with serum-free medium and pre-incubate with Stimulation Buffer for 15 minutes.
-
Add serial dilutions of the test compound to the wells and incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Separate the inositol phosphates (IPs) from the cell lysate using Dowex AG1-X8 anion-exchange chromatography.
-
Elute the total [3H]-IPs with 1 M ammonium formate / 0.1 M formic acid.
-
Quantify the radioactivity of the eluted IPs by liquid scintillation counting.
-
Plot the concentration-response curve and determine the EC50 value.
Protocol 3: In Vivo Glaucoma Model in Non-Human Primates
Objective: To evaluate the IOP-lowering efficacy of a phenylated prostaglandin analog in a preclinical glaucoma model.
Materials:
-
Cynomolgus or Rhesus monkeys with laser-induced ocular hypertension.[22][23]
-
Test compound formulated as an ophthalmic solution.
-
Vehicle control solution.
-
Tonometer calibrated for monkey eyes (e.g., Tono-Pen, pneumatonometer).[8][21][24]
-
Topical anesthetic (e.g., proparacaine).
-
Anesthetics for sedation (e.g., ketamine).[25]
Procedure:
-
Acclimatize the monkeys and obtain baseline IOP measurements at various time points over several days to establish a diurnal curve.
-
Randomly assign monkeys to treatment and control groups.
-
Administer a single drop of the test compound or vehicle to the designated eye(s) of each monkey at a specific time of day (e.g., morning).
-
Measure IOP at multiple time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours) under light sedation and with topical anesthesia.[26]
-
Continue daily dosing and IOP measurements for a predetermined study duration (e.g., 7-14 days).
-
Calculate the mean change in IOP from baseline for each treatment group at each time point.
-
Statistically analyze the data to determine the significance of the IOP-lowering effect compared to the vehicle control.
Mandatory Visualization
Caption: FP Receptor Signaling Pathway in Ciliary Muscle and Trabecular Meshwork Cells.
Caption: Preclinical Experimental Workflow for Phenylated Prostaglandin Analogs.
References
- 1. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PathWhiz [smpdb.ca]
- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The extracellular matrix and ciliary signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessing the True Intraocular Pressure in the Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Non-Human Primate Experimental Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
"protocol for assessing luteolytic activity of prostaglandin analogs"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin F2α (PGF2α) and its synthetic analogs are crucial in reproductive physiology, primarily for their potent luteolytic activity, which leads to the regression of the corpus luteum (CL). This process is fundamental for controlling the estrous cycle and is harnessed for various reproductive management strategies in veterinary and human medicine. The development of novel prostaglandin analogs with improved efficacy, stability, and safety profiles necessitates robust and standardized protocols to assess their luteolytic potency.
This document provides detailed protocols for in vitro and in vivo assessment of the luteolytic activity of prostaglandin analogs. It includes methodologies for receptor binding assays, progesterone measurement, and in vivo animal studies. Additionally, it summarizes quantitative data for commercially available analogs and illustrates the key signaling pathway and experimental workflows.
PGF2α Signaling Pathway in Luteolysis
PGF2α initiates luteolysis by binding to its specific G-protein coupled receptor (FP receptor) on luteal cells. This binding triggers a cascade of intracellular events leading to the inhibition of progesterone production (functional luteolysis) and ultimately, programmed cell death (structural luteolysis).[1] The signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events disrupt steroidogenesis, for instance by downregulating the expression of key enzymes like Steroidogenic Acute Regulatory (StAR) protein, and promote apoptosis.
Experimental Protocols
In Vitro Assessment: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a prostaglandin analog to the FP receptor.[2][3][4]
Objective: To quantify the interaction between a test compound and the PGF2α receptor.
Materials:
-
Cell or tissue homogenate containing the FP receptor
-
Radiolabeled PGF2α (e.g., [³H]PGF2α)
-
Test prostaglandin analog
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the FP receptor.[5]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled PGF2α, and varying concentrations of the unlabeled test analog.[3] Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled PGF2α).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[5]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the analog that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[3]
Functional In Vivo Assessment: Progesterone Measurement
The primary indicator of luteolysis is a decline in circulating progesterone levels.
Objective: To measure serum or plasma progesterone concentrations following administration of a prostaglandin analog.
Materials:
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Progesterone ELISA kit
-
Microplate reader
Procedure:
-
Animal Model: Select a suitable animal model (e.g., cattle, sheep, goats) in the mid-luteal phase of the estrous cycle.[6][7]
-
Treatment Administration: Administer the prostaglandin analog at the desired dose and route (e.g., intramuscularly).[7]
-
Blood Sampling: Collect blood samples at baseline (before treatment) and at multiple time points after treatment (e.g., 0, 12, 24, 48, 72 hours).[8]
-
Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.
-
Progesterone ELISA:
-
Add standards, controls, and samples to the appropriate wells of the ELISA plate.[9][10][11]
-
Add the enzyme-conjugated progesterone and the anti-progesterone antibody.[9][11]
-
Incubate as per the kit instructions (e.g., 90 minutes at room temperature).[9][11]
-
Add the substrate solution and incubate to allow color development.[9][10][11]
-
Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm).[10][11][12]
-
Data Analysis: Construct a standard curve and determine the progesterone concentration in each sample. A significant decrease in progesterone concentration compared to baseline or a control group indicates luteolytic activity.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the luteolytic activity of a novel prostaglandin analog.
Quantitative Data Summary
The following tables summarize the luteolytic efficacy of two common prostaglandin analogs, Cloprostenol and Dinoprost, in dairy cattle.
Table 1: Luteolysis Rates of Prostaglandin Analogs in Dairy Cows
| Prostaglandin Analog | Dose | Route | Luteolysis Rate (%) | Reference |
| Cloprostenol | 500 µg | IM | 86.6 | [13] |
| Dinoprost | 25 mg | IM | 91.3 | [13] |
| Cloprostenol | 500 µg | IM | 69.1 | [13] |
| Dinoprost | 25 mg | IM | 78.5 | [13] |
Table 2: Progesterone Levels Following Prostaglandin Analog Treatment in Dairy Cows
| Prostaglandin Analog | Time Post-Treatment | Progesterone (ng/mL) | Reference |
| Cloprostenol | 0h | ~6.5 | [8] |
| 1h | ~3.8 | [8] | |
| 2h | ~5.1 | [8] | |
| 12h | Lower than Dinoprost | [8] | |
| Dinoprost | 0h | ~6.5 | [8] |
| 1h | ~3.8 | [8] | |
| 2h | ~5.1 | [8] | |
| 12h | Higher than Cloprostenol | [8] |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the assessment of the luteolytic activity of prostaglandin analogs. By combining in vitro receptor binding assays with in vivo functional assessments, researchers can effectively characterize the potency and efficacy of novel compounds. The provided quantitative data for existing analogs serves as a benchmark for these evaluations. Adherence to these standardized protocols will facilitate the development of next-generation luteolytic agents for improved reproductive management.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 8. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. dbc-labs.com [dbc-labs.com]
- 11. tulipgroup.com [tulipgroup.com]
- 12. Human Progesterone ELISA Kit (ab108670) | Abcam [abcam.com]
- 13. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving solubility of 17-phenyl trinor-13,14-dihydro PGA2 in PBS"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 17-phenyl trinor-13,14-dihydro PGA2 in Phosphate-Buffered Saline (PBS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using solutions of 17-phenyl trinor-13,14-dihydro PGA2 in aqueous buffers like PBS.
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in PBS. | 17-phenyl trinor-13,14-dihydro PGA2 is a hydrophobic molecule with limited solubility in aqueous solutions. | It is highly recommended to first dissolve the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3] |
| Precipitate forms after diluting the organic stock solution into PBS. | The rapid change in solvent polarity upon dilution can cause the hydrophobic compound to precipitate out of the solution. | - Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. - Vigorous Mixing: Vortex or stir the PBS vigorously while slowly adding the organic stock solution to promote rapid dispersion.[3] - Warm the Buffer: Gently warming the PBS to 37°C may help improve solubility.[3] - Lower the Final Concentration: If precipitation persists, the final concentration of the prostaglandin analog in PBS may be too high. Try using a lower final concentration. |
| Inconsistent or unexpected experimental results. | - Compound Degradation: Improper storage or handling of the compound or its solutions can lead to degradation. - Inaccurate Concentration: Precipitation or incomplete dissolution can lead to a lower actual concentration in your assay than intended. | - Proper Storage: Store the solid compound and organic stock solutions at -20°C or lower, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2] - Fresh Solutions: Prepare aqueous working solutions fresh for each experiment and use them immediately. Do not store aqueous solutions.[2] - Verify Solubility: After preparing the final PBS solution, centrifuge it at high speed to pellet any precipitate. Measure the concentration of the supernatant to determine the actual soluble concentration. |
| Cell toxicity or off-target effects observed. | The organic solvent used to dissolve the compound may be causing toxicity at the final concentration used in the cell-based assay. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.1% to 0.5%, to avoid cytotoxic effects.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of 17-phenyl trinor-13,14-dihydro PGA2?
A1: The solubility of 17-phenyl trinor-13,14-dihydro PGA2 is high in organic solvents such as DMF, DMSO, and ethanol (all >100 mg/ml). Its solubility in PBS (pH 7.2) is significantly lower, at approximately 0.8 mg/ml.[6]
Q2: Can I dissolve 17-phenyl trinor-13,14-dihydro PGA2 directly in PBS?
A2: Direct dissolution in PBS is not recommended due to the compound's hydrophobic nature and will likely result in poor solubility and the formation of a precipitate or suspension.[3] The preferred method is to first create a concentrated stock solution in a water-miscible organic solvent.
Q3: What is the best organic solvent to use for the stock solution?
A3: DMSO, ethanol, and DMF are all suitable solvents for creating a stock solution.[6] For cell-based assays, high-purity, sterile DMSO is a common choice. However, always consider the compatibility of the solvent with your specific experimental system and ensure the final concentration is non-toxic to your cells.[4][5]
Q4: How should I store the solid compound and stock solutions?
A4: The solid form of 17-phenyl trinor-13,14-dihydro PGA2 should be stored at -20°C.[7] Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[2][4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Q5: Are there any other methods to improve the aqueous solubility of this compound?
A5: Yes, for particularly challenging solubility issues, the use of solubilizing excipients can be explored. These include cyclodextrins, surfactants (e.g., polysorbates), and polymers (e.g., PEGs).[8][9][10] These agents can form complexes with the hydrophobic drug, increasing its apparent solubility in aqueous solutions. However, the compatibility and potential effects of these excipients on your experimental system must be carefully evaluated.
Data Presentation
Table 1: Solubility of 17-phenyl trinor-13,14-dihydro PGA2 in Various Solvents
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | >100 mg/ml |
| Dimethyl Sulfoxide (DMSO) | >100 mg/ml |
| Ethanol | >100 mg/ml |
| PBS (pH 7.2) | >0.8 mg/ml |
Data sourced from Cayman Chemical product information.[6]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Allow the vial of solid 17-phenyl trinor-13,14-dihydro PGA2 to equilibrate to room temperature before opening.
-
Add a precise volume of a suitable anhydrous organic solvent (e.g., DMSO or ethanol) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in aliquots at -20°C or -80°C in tightly sealed, light-resistant vials.
Protocol 2: Preparation of a Working Solution in PBS
-
Thaw an aliquot of the concentrated organic stock solution and bring it to room temperature.
-
Warm the desired volume of sterile PBS (pH 7.2) to 37°C. This can aid in solubility.[3]
-
While vigorously vortexing or stirring the warmed PBS, slowly add the required volume of the organic stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is below the toxic threshold for your experimental system (typically <0.1% for DMSO in cell culture).[4][5]
-
Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions of prostaglandins.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PGA2 can induce apoptosis through both intrinsic and extrinsic pathways.[1][11]
Caption: Recommended workflow for preparing aqueous solutions of the prostaglandin analog.
References
- 1. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 10. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
"troubleshooting lack of effect in 17-phenyl trinor-13,14-dihydro PGA2 experiments"
Welcome to the technical support center for 17-phenyl trinor-13,14-dihydro Prostaglandin A2 (PGA2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues encountered during experimentation, particularly the lack of an observable effect.
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor-13,14-dihydro PGA2?
A1: 17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2.[1][2] In this modification, a phenyl group replaces the terminal three carbons of the omega side chain, a structural feature it shares with the well-known glaucoma drug, latanoprost (a PGF2α analog).[2][3] While this modification in other prostaglandin series often leads to more stable and potent compounds, the specific biological activities of 17-phenyl trinor-13,14-dihydro PGA2 have not been extensively reported.[3][4]
Q2: What is the proposed mechanism of action for PGA2 analogs?
A2: The mechanism of action for 17-phenyl trinor-13,14-dihydro PGA2 is not fully characterized. However, studies on its parent compound, PGA2, have identified two distinct pathways. Like other prostaglandins, it can interact with cell surface receptors. More uniquely, PGA2 has been shown to directly interact with mitochondria to activate the intrinsic apoptotic pathway.[5] This process involves the release of cytochrome c, is independent of Bcl-2 family proteins, and can be inhibited by thiol-containing compounds like N-acetylcysteine.[5] Additionally, PGA2 has been identified as an endogenous agonist for the nuclear hormone receptor Nur77, inducing its transcriptional activity through a covalent bond.[6]
Q3: How should I properly store and handle the compound?
A3: Proper storage is critical to maintain the stability and activity of the compound. It should be stored at -20°C in a tightly sealed, light-resistant container.[3][7] The compound has a stability of at least two years under these conditions.[3] When supplied as a solution in an organic solvent like methyl acetate, it is recommended to prepare single-use aliquots of any stock solutions you prepare in solvents like DMSO or ethanol to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][8]
Q4: How do I prepare a working solution for my cell-based experiments?
A4: Since this prostaglandin analog has poor solubility in aqueous solutions, a specific procedure is required.[3][7] First, prepare a high-concentration stock solution in a suitable organic solvent such as DMSO, DMF, or ethanol, where it is highly soluble.[3] For your experiment, this stock solution should be serially diluted into your aqueous buffer or cell culture medium (e.g., PBS, pH 7.2) immediately before use.[7] It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced artifacts in your assay. Aqueous solutions of prostaglandin analogs are generally unstable and should not be stored for more than one day.[7][9]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 130209-80-2 | [1][3] |
| Molecular Formula | C23H30O4 | [1][3] |
| Formula Weight | 370.5 g/mol | [1][3] |
| Purity | ≥98% | [3] |
| Formulation | A 10 mg/ml solution in methyl acetate | [3] |
Storage and Stability
| Condition | Duration | Reference |
| -20°C (as supplied) | ≥ 2 years | [3] |
| Aqueous Solutions | Use within one day | [7] |
Solubility Data
| Solvent | Solubility | Reference |
| DMF | >100 mg/ml | [3] |
| DMSO | >100 mg/ml | [3] |
| Ethanol | >100 mg/ml | [3] |
| PBS (pH 7.2) | >0.8 mg/ml | [3] |
Troubleshooting Guide: Lack of Biological Effect
Question: I am not observing any effect in my cell-based assay after applying 17-phenyl trinor-13,14-dihydro PGA2. What are the potential reasons?
This is a common issue that can be traced back to several factors related to the compound itself, the experimental setup, or the biological system being used. Below is a step-by-step guide to troubleshoot the problem.
Step 1: Verify Compound Integrity and Handling
Improper handling or storage is a primary cause of compound inactivity.
-
Improper Storage: Confirm that the compound has been stored consistently at -20°C.[7]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can degrade the analog. Using single-use aliquots is highly recommended.[8]
-
Aqueous Instability: If you prepared an aqueous working solution and stored it, it has likely degraded. These solutions should be made fresh for each experiment.[7][10]
Step 2: Investigate Solubility and Concentration Issues
The compound's lipophilic nature can lead to problems with dissolution and effective concentration.
-
Precipitation in Media: The compound may be precipitating out of your aqueous cell culture media, especially at higher concentrations. Visually inspect the media for any precipitate. The limited solubility in PBS (<1 mg/ml) highlights this risk.[3] To mitigate this, ensure the stock solution is properly diluted serially into the final medium while vortexing.[8]
-
Suboptimal Concentration: The biological activity of this specific analog is not well-documented, meaning its potency is largely unknown.[3] It's possible the concentrations used are too low to elicit a response. A dose-response experiment across a wide range of concentrations (e.g., from nanomolar to high micromolar) is essential.
-
Loss of Efficacy at High Concentrations: In some cases, compounds can lose efficacy at very high concentrations due to aggregation, membrane blockage, or off-target effects.[11]
Step 3: Evaluate the Cellular System and Assay Conditions
The biological context of your experiment is critical for observing an effect.
-
Cell Line Specificity: The relevant biological targets for PGA2 (e.g., specific receptors, mitochondrial components) may not be present or expressed at sufficient levels in your chosen cell line.[8][12] It is advisable to use a positive control compound known to work in your system to confirm the assay's validity.
-
Serum Interference: Components in fetal bovine serum (FBS) or other sera can bind to lipid-based compounds, reducing their bioavailable concentration.[8] Consider reducing the serum concentration or using a serum-free medium during the compound treatment period.
-
Cellular Health and Confluence: The metabolic state and density of your cells can influence their responsiveness.[8] Ensure your cells are healthy, within a low passage number, and plated at a consistent confluence for all experiments.
-
Assay Readout: Ensure your assay is sensitive enough to detect the expected biological change. The cellular environment can significantly impact drug screening results.[13][14]
Step 4: Re-evaluate the Expected Mechanism of Action
If the above steps do not resolve the issue, consider if the experimental design aligns with the known mechanisms of PGA2.
-
Apoptosis Induction: If you are looking for an apoptotic effect, are you measuring the correct markers (e.g., cytochrome c release, caspase activation, annexin V staining) and at an appropriate time point?[5] The effect may take several hours to develop.
-
Receptor-Mediated Signaling: Standard prostaglandin signaling often involves changes in cAMP or intracellular calcium.[15][16] If you are measuring these second messengers, the response may be very rapid (minutes). The specific receptor profile for PGA2 is not as well-defined as for other prostaglandins like PGE2 or PGF2α.[17][18]
Experimental Protocols
Protocol 1: Solvent Exchange from Methyl Acetate
If your research requires a solvent other than the supplied methyl acetate for creating a stock solution (e.g., for in vivo studies), follow this solvent exchange protocol.
-
Transfer a precise volume of the methyl acetate solution to a sterile glass vial.
-
Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the methyl acetate solvent until a neat oil remains.[7]
-
Immediately add the desired volume of the new solvent (e.g., sterile DMSO, ethanol) to dissolve the compound.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Store this new stock solution in single-use aliquots at -20°C or -80°C.[8]
Protocol 2: Preparation of Aqueous Working Solution for Cell-Based Assays
This protocol details the recommended method for preparing a final working solution from an organic stock for treating cells.
-
Prepare a high-concentration stock solution (e.g., 10 mM) of 17-phenyl trinor-13,14-dihydro PGA2 in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the DMSO stock solution into your final aqueous buffer or cell culture medium.
-
Crucially, add the small volume of stock solution to the larger volume of aqueous medium while vortexing to facilitate rapid mixing and prevent precipitation.[8]
-
Ensure the final concentration of DMSO in the medium applied to the cells is non-toxic and consistent across all wells, including a vehicle-only control (typically ≤0.1%).
-
Use the freshly prepared aqueous solution immediately. Do not store.[7]
Visualizations
Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting the lack of an observed effect in your experiments.
Caption: Troubleshooting workflow for lack of experimental effect.
Potential PGA2 Signaling Pathway
This diagram illustrates a known, direct mitochondrial signaling pathway for Prostaglandin A2.
Caption: Direct mitochondrial apoptosis pathway of PGA2.
Experimental Workflow for Cell Treatment
This diagram shows the standard workflow for preparing and applying the compound in a cell-based assay.
Caption: Workflow for compound preparation and cell treatment.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular, chemical, and structural characterization of prostaglandin A2 as a novel agonist for Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing 17-Phenyl Trinor-13,14-dihydro PGA2 for In Vitro Studies
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 17-phenyl trinor-13,14-dihydro PGA2 in in vitro experiments. Given that the biological activity of this specific prostaglandin A2 (PGA2) analog is not extensively documented, this guide offers a framework based on best practices for similar prostaglandin analogs to help establish optimal experimental concentrations and troubleshoot common issues.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor-13,14-dihydro PGA2?
A1: 17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of prostaglandin A2.[2][4] Its structure is similar to other prostaglandins, such as the PGF2α analog latanoprost, which is used clinically to treat glaucoma, suggesting it may interact with prostanoid receptors.[1][3] However, its specific biological activities are not widely reported in scientific literature.[1][2][3]
Q2: How should I prepare and store stock solutions of 17-phenyl trinor-13,14-dihydro PGA2?
A2: It is recommended to prepare a concentrated stock solution in an organic solvent. Prostaglandins are often unstable in aqueous solutions.[5] Suitable solvents include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF), in which similar prostaglandin analogs show high solubility.[1] Store the stock solution at -20°C or -80°C for long-term stability.[5][6] For experiments, dilute the stock solution into your cell culture medium or buffer immediately before use. It is advisable to avoid repeated freeze-thaw cycles.[5]
Q3: What is a recommended starting concentration for in vitro studies?
A3: Due to the limited data on this specific compound, a starting concentration range can be estimated based on the activity of other prostaglandin analogs. For many prostaglandins, in vitro effects are observed in the low nanomolar to micromolar range.[7] Therefore, a reasonable starting point for a dose-response experiment would be a broad range from 10 nM to 10 µM.[7][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: What are the key considerations for vehicle controls?
A4: Since 17-phenyl trinor-13,14-dihydro PGA2 is dissolved in an organic solvent, it is essential to include a vehicle control in your experiments. This control should consist of the cell culture medium or buffer containing the same final concentration of the organic solvent (e.g., DMSO) used in the highest concentration of the prostaglandin analog.[7] Typically, the final solvent concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cellular effects.[9]
Troubleshooting Guide
Encountering issues in your experiments is not uncommon. The following table provides a guide to troubleshooting common problems when working with 17-phenyl trinor-13,14-dihydro PGA2.
| Problem | Potential Cause | Recommended Solution |
| No observable effect | Sub-optimal concentration: The concentration of the analog may be too low to elicit a response. | Perform a wider dose-response curve, for example, from 1 nM to 50 µM, to identify the optimal concentration.[7] |
| Degraded compound: Prostaglandins can be unstable, especially in aqueous solutions. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions.[5] | |
| Low or absent receptor expression: The target cell line may not express the relevant prostaglandin receptor. | Confirm receptor expression in your cell line using techniques like RT-PCR or Western blot. Consider using a cell line with known high expression of prostaglandin receptors.[7] | |
| Serum interference: Components in the serum of the cell culture medium can bind to the compound or interfere with the signaling pathway. | Consider reducing the serum concentration or using serum-free media for the duration of the experiment.[6] | |
| Inconsistent results between experiments | Variability in compound preparation: Inconsistent dilution or storage of the compound. | Prepare fresh dilutions for each experiment and aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] |
| Cell passage number and confluence: Cellular responsiveness can change with high passage numbers or varying cell densities. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluence at the time of treatment.[6] | |
| Compound precipitates in media | Poor aqueous solubility: The concentration of the analog exceeds its solubility limit in the aqueous medium. | Ensure the final concentration is below the solubility limit. The solubility of a similar compound, 17-phenyl trinor PGD2, in PBS (pH 7.2) is approximately 5 mg/mL.[10][11] |
| Incorrect dilution method: Adding a small volume of concentrated stock directly to a large volume of aqueous medium can cause precipitation. | Perform serial dilutions of the stock solution in the culture medium to reach the final desired concentration. Vortexing or gentle mixing during dilution can help. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
If the compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas.[5]
-
Add a suitable volume of an organic solvent of choice (e.g., DMSO, ethanol) to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is essential to determine the cytotoxic concentration range of 17-phenyl trinor-13,14-dihydro PGA2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of 17-phenyl trinor-13,14-dihydro PGA2 in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).[7]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]
- 3. amsbio.com [amsbio.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Off-Target Effects of 17-Phenyl Trinor Prostaglandin Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working with 17-phenyl trinor prostaglandin analogs. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target receptors for 17-phenyl trinor prostaglandin analogs?
The primary targets depend on the specific analog. For instance, 17-phenyl trinor PGD2 analogs are expected to interact with the PGD2 receptors, DP1 and DP2 (also known as CRTH2).[1] Analogs of PGF2α, such as latanoprost and bimatoprost, primarily target the FP receptor.[2][3][4][5] A newer analog, omidenepag isopropyl, is a selective EP2 receptor agonist.[2]
Q2: What are the potential off-target effects of 17-phenyl trinor prostaglandin analogs?
Due to structural similarities, these analogs can interact with other prostanoid receptors beyond their primary targets. For example, a 17-phenyl trinor PGD2 analog has the potential to interact with EP, FP, IP, and TP receptors.[1] This can lead to unexpected cellular responses. The 17-phenyl trinor PGE2 analog is a known agonist for EP1 and EP3 receptors.[1]
Q3: My 17-phenyl trinor PGD2 analog is causing an unexpected increase in intracellular calcium. What could be the cause?
An unexpected rise in intracellular calcium ([Ca²⁺]i) could indicate the activation of Gq-coupled prostanoid receptors such as EP₁, FP, or TP.[1]
Q4: I'm observing a decrease in intracellular cAMP with my 17-phenyl trinor PGD2 analog, which is contrary to the expected DP1 receptor activation. Why might this be happening?
A decrease in intracellular cAMP suggests the activation of Gi-coupled prostanoid receptors, such as EP₃ or the intended DP₂ receptor.[1] It is crucial to dissect the relative contributions of each receptor.
Q5: Are there any known in vivo off-target effects of 17-phenyl trinor prostaglandin analogs?
Yes. For example, 17-phenyl-trinor PGF2α has been shown to have a more potent pressor effect on rat blood pressure compared to the parent PGF2α.[6] Additionally, the 17-phenyl-trinor PGE2 analog exhibited an atypical blood pressure response with a pressor rebound following the expected depressor response.[6] In ocular applications, side effects like conjunctival hyperemia, eyelash growth, and iris pigmentation have been reported for various analogs.[7][8][9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in intracellular calcium ([Ca²⁺]i) | Activation of Gq-coupled prostanoid receptors (e.g., EP₁, FP, or TP).[1] | 1. Pre-treat cells with selective antagonists for EP₁, FP, and TP receptors before adding the 17-phenyl trinor analog. 2. Use a cell line known to not express these off-target receptors as a negative control. 3. Perform a calcium flux assay in cells individually overexpressing each of these receptors to confirm interaction.[1] |
| Unexpected decrease in intracellular cAMP | Activation of Gi-coupled prostanoid receptors (e.g., EP₃ or DP₂).[1] | 1. Pre-treat cells with a selective EP₃ antagonist. 2. Use a cell line that exclusively expresses the DP₁ receptor to isolate its effect on cAMP. |
| Inconsistent results between different cell types | Differential expression of prostanoid receptors in the cell lines used.[1] | 1. Characterize the prostanoid receptor expression profile of your cell lines using qPCR or Western blotting. 2. Test the effect of the analog in a panel of cell lines with known receptor expression profiles.[1] |
| Contradictory in vitro and in vivo results | Prodrug metabolism in vivo. For example, bimatoprost (an ethyl amide prodrug) is hydrolyzed in ocular tissue to its active free acid form, 17-phenyl-trinor PGF2α.[3][7] | 1. Investigate the metabolic stability of your analog in the relevant tissue homogenates. 2. Compare the activity of the parent compound and any potential metabolites in in vitro assays. |
| Effect observed at a much higher or lower concentration than expected | The effect may be mediated by a higher or lower affinity off-target receptor. | 1. Perform radioligand binding assays to determine the binding affinity of your analog for a panel of prostanoid receptors. 2. Conduct dose-response experiments in the presence of selective antagonists for suspected off-target receptors. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities and Potencies
| Analog | Receptor | Assay Type | Value | Reference |
| 17-phenyl-18,19,20-trinor-PGD₂ | Platelet Aggregation (ADP-induced) | Inhibition | IC₅₀ = 8.4 μM | [1] |
| 17-phenyl trinor PGF2α | Rat recombinant FP receptor | Radioligand Binding (inhibition of PGF2α binding) | Kᵢ = 1.1 nM | [4][5][11] |
| 17-phenyl trinor PGF2α | Ovine luteal cell FP receptor | Binding | Relative potency of 756% compared to PGF2α | [4][5][11] |
Table 2: Clinical Efficacy of Ocular Hypotensive 17-Phenyl Trinor Prostaglandin Analogs
| Analog | Concentration | Mean IOP Reduction (%) | Key Clinical Trial(s) |
| Latanoprost | 0.005% | 25 - 32% | [2] |
| Travoprost | 0.004% | 25 - 32% | [2] |
| Bimatoprost | 0.03% | Up to 40% | [2] |
| Omidenepag Isopropyl | 0.002% | 23.5 - 29.5% | [2] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the prostanoid receptor of interest.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]PGF2α for the FP receptor), and a range of concentrations of the unlabeled 17-phenyl trinor prostaglandin analog.[2]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound from the free radioligand.[2]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled analog and calculate the inhibition constant (Ki).
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
-
Cell Preparation: Culture cells expressing the target receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add the 17-phenyl trinor prostaglandin analog to the wells.[2]
-
Kinetic Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.[2]
-
Data Analysis: Calculate the change in intracellular calcium concentration and generate dose-response curves to determine the EC50.[2]
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to measure the activation of Gs or Gi-coupled receptors.
-
Cell Seeding: Seed cells expressing the receptor of interest in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For antagonist testing, pre-incubate with the antagonist.[12]
-
Agonist Addition: Add varying concentrations of the 17-phenyl trinor prostaglandin analog or control agonists.[12]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Generate dose-response curves and calculate EC50 values.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Adverse effects of prostaglandin analogues used in ophthalmological practice: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
"preventing degradation of 17-phenyl trinor-13,14-dihydro PGA2 in solution"
Technical Support Center: 17-Phenyl Trinor-13,14-Dihydro PGA2
Welcome to the technical support center for 17-phenyl trinor-13,14-dihydro PGA2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this synthetic prostaglandin analog in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor-13,14-dihydro PGA2 and why is its stability in solution a concern?
17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of prostaglandin A2 (PGA2). Prostaglandins are known for their chemical instability in aqueous solutions, which can lead to degradation and a loss of biological activity.[1][2] The structural modifications in this analog, specifically the "17-phenyl trinor" and "13,14-dihydro" components, are intended to enhance its metabolic and chemical stability compared to the parent prostaglandin.[3][4] However, maintaining the integrity of the compound in solution is still critical for obtaining accurate and reproducible experimental results, as degradation can lead to the formation of inactive byproducts.[3]
Q2: What are the primary factors that contribute to the degradation of 17-phenyl trinor-13,14-dihydro PGA2 in solution?
Based on the general knowledge of prostaglandin stability, several factors can influence the degradation of 17-phenyl trinor-13,14-dihydro PGA2 in solution:
-
pH: Prostaglandins are highly sensitive to pH. Acidic or basic conditions can catalyze degradation pathways such as dehydration and isomerization.[3][5]
-
Solvent: The choice of solvent significantly impacts stability. While this compound is soluble in organic solvents like ethanol, DMSO, and DMF, aqueous solutions can be more challenging to maintain.[6][7]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3]
-
Light: Exposure to light, particularly UV light, may induce degradation of photosensitive compounds.[3]
-
Oxygen: Oxidative degradation can be a concern for prostaglandins.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[5][8]
Q3: How should I prepare and store stock solutions of 17-phenyl trinor-13,14-dihydro PGA2 to maximize stability?
To ensure the longevity of your 17-phenyl trinor-13,14-dihydro PGA2, follow these storage and handling guidelines:
-
Stock Solution Preparation: Prepare a concentrated stock solution in an organic solvent such as methyl acetate, ethanol, DMSO, or DMF.[6][7] These solvents are generally more suitable for long-term storage than aqueous buffers.
-
Storage Temperature: For long-term storage, keep the stock solution at -20°C or -80°C.[6][9][10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[8]
-
Protection from Light and Air: Store aliquots in tightly sealed, light-protected vials. Consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q4: What are the signs of degradation in my 17-phenyl trinor-13,14-dihydro PGA2 solution?
Degradation of your prostaglandin analog can manifest in several ways during your experiments:
-
Loss of Biological Activity: A noticeable decrease in the expected biological effect of the compound over time.[3]
-
Inconsistent Experimental Results: High variability in results between different experiments or even between replicates within the same experiment.[3]
-
Appearance of Unknown Peaks: When analyzing your sample using techniques like HPLC or LC-MS/MS, the appearance of new, unidentified peaks in the chromatogram is a strong indicator of degradation.[3]
Troubleshooting Guides
This section provides solutions to common problems you may encounter when working with 17-phenyl trinor-13,14-dihydro PGA2 in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time. | Degradation of the compound in the working solution. | Prepare fresh aqueous working solutions for each experiment from a frozen organic stock. Minimize the time the compound spends in aqueous buffer before use. Verify the stability of the compound under your specific experimental conditions using an analytical method like HPLC or LC-MS/MS.[3] |
| Inconsistent experimental results between batches. | Inaccurate initial weighing, pipetting errors, or degradation of the stock solution. | Use a calibrated analytical balance for weighing the solid compound. Employ calibrated pipettes and proper pipetting techniques. Prepare a new stock solution from fresh solid material. Ensure consistency in the source and preparation of all solvents and buffers.[3] |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS/MS). | Formation of degradation products. | Minimize the time between solution preparation and analysis. Ensure the mobile phase and sample diluent are compatible and will not induce degradation. Review the storage and handling procedures of your stock and working solutions. |
| Low recovery of the compound after extraction from a biological matrix. | Degradation during sample preparation or inefficient extraction. | Keep samples on ice throughout the extraction process. If using solid-phase extraction (SPE), consider acidifying the sample to approximately pH 3.5 before loading onto a C18 column.[8] Use pre-chilled solvents when possible. Optimize the extraction protocol to ensure efficient recovery. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the recommended procedure for preparing a stable stock solution of 17-phenyl trinor-13,14-dihydro PGA2.
-
Weighing: Accurately weigh the desired amount of solid 17-phenyl trinor-13,14-dihydro PGA2 using a calibrated analytical balance.
-
Dissolution: Dissolve the solid compound in a high-purity organic solvent such as methyl acetate, ethanol, DMSO, or DMF to a final concentration of, for example, 10 mg/mL.[6]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in amber glass or polypropylene vials.
-
Inert Atmosphere (Optional but Recommended): Gently purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6][9][10]
Protocol 2: Stability Assessment using HPLC-UV
This protocol provides a general method for assessing the stability of 17-phenyl trinor-13,14-dihydro PGA2 in a specific solution over time.
-
Solution Preparation: Prepare the test solution of 17-phenyl trinor-13,14-dihydro PGA2 at the desired concentration in the buffer or solvent of interest.
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a UV detector. The typical maximum absorbance for this compound is around 205 nm.[6] Use a suitable reverse-phase column (e.g., C18).
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC system.
-
Data Analysis: Compare the peak area of the 17-phenyl trinor-13,14-dihydro PGA2 peak at each time point to the initial (time zero) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Quantification: Calculate the percentage of the compound remaining at each time point to determine the degradation rate.
Visualizations
Below are diagrams illustrating key concepts related to the stability and degradation of 17-phenyl trinor-13,14-dihydro PGA2.
Caption: Inferred degradation pathway of PGA2 analogs.
Caption: Troubleshooting workflow for compound instability.
References
- 1. Aqueous Prostaglandin Eye Drop Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 - Labchem Catalog [labchem.com.my]
- 10. targetmol.cn [targetmol.cn]
"calculating molarity for 17-phenyl trinor-13,14-dihydro PGA2 from mg"
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for accurately calculating the molarity of 17-phenyl trinor-13,14-dihydro PGA2 from a given mass.
Frequently Asked Questions (FAQs)
Q1: How do I calculate the molarity of my 17-phenyl trinor-13,14-dihydro PGA2 sample from milligrams?
A1: To calculate the molarity, you need the molecular weight of the compound, the mass of your sample, and the final volume of your solution. The key steps involve converting the mass from milligrams to grams, calculating the number of moles, and then dividing by the volume in liters.
Experimental Protocol: Preparing a Stock Solution
This protocol outlines the procedure for preparing a stock solution of 17-phenyl trinor-13,14-dihydro PGA2 with a known molarity.
Materials:
-
17-phenyl trinor-13,14-dihydro PGA2 solid compound
-
Appropriate solvent (e.g., DMSO, Ethanol, DMF)
-
Calibrated analytical balance
-
Volumetric flask
-
Micropipettes
Procedure:
-
Determine the Molecular Weight: The molecular weight of 17-phenyl trinor-13,14-dihydro PGA2 is 370.5 g/mol .[1][2][3]
-
Weigh the Compound: Accurately weigh a specific amount of the solid compound (e.g., 1 mg) using a calibrated analytical balance.
-
Convert Mass to Grams: Convert the mass from milligrams (mg) to grams (g) by dividing by 1000.
-
Calculate Moles: Use the following formula to calculate the number of moles: Moles = Mass (g) / Molecular Weight ( g/mol )
-
Dissolve the Compound: Add a suitable solvent to the solid compound. The compound is soluble in solvents such as DMF, DMSO, and ethanol.[2]
-
Adjust to Final Volume: Once dissolved, add more solvent to reach the desired final volume in a volumetric flask. Ensure the final volume is in Liters (L) for the molarity calculation (e.g., 1 mL = 0.001 L).
-
Calculate Molarity: Use the formula: Molarity (M) = Moles of Solute / Volume of Solvent (L)
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Name | 17-phenyl trinor-13,14-dihydro Prostaglandin A2 | [1][2] |
| Molecular Formula | C23H30O4 | [1][2] |
| Molecular Weight | 370.5 g/mol | [1][2][3] |
Example Calculation:
To create a 10 mM stock solution from 1 mg of the compound:
-
Mass in grams: 1 mg = 0.001 g
-
Moles: 0.001 g / 370.5 g/mol = 0.000002699 mol (or 2.699 µmol)
-
Required Volume for 10 mM (0.010 M) solution: Volume (L) = Moles / Molarity Volume (L) = 0.000002699 mol / 0.010 mol/L = 0.0002699 L
-
Convert Volume to mL: 0.0002699 L * 1000 mL/L = 0.2699 mL (or 269.9 µL)
Therefore, to make a 10 mM stock solution, dissolve 1 mg of 17-phenyl trinor-13,14-dihydro PGA2 in 269.9 µL of a suitable solvent.
Molarity Calculation Workflow
References
Technical Support Center: Serum Stability of Phenyl-Substituted Prostaglandin Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl-substituted prostaglandin analogs. This resource provides essential information on the serum stability of these compounds, along with detailed experimental protocols and troubleshooting guides to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical plasma half-life of common phenyl-substituted prostaglandin analogs?
The plasma half-life of these analogs is generally short due to rapid metabolism. Latanoprost has a plasma half-life of approximately 17 minutes.[1][2][3] Travoprost has a mean plasma half-life of about 45 minutes.[4][5][6] Bimatoprost also has a plasma half-life of around 45 minutes after intravenous administration.[7][8][9][10]
Q2: What are the main degradation pathways for these analogs in serum?
Phenyl-substituted prostaglandin analogs are typically prodrugs, often in the form of isopropyl esters. The primary initial step in their metabolism is the rapid hydrolysis of the ester bond by esterases present in the cornea and blood to form the biologically active free acid.[11] Following this, the active acid undergoes systemic metabolism, primarily through fatty acid beta-oxidation of the α-carboxylic acid chain and oxidation of the 15-hydroxyl group.[3][4]
Q3: How does temperature affect the stability of these analogs?
Studies on ophthalmic solutions provide insights into their thermal stability. Bimatoprost is relatively stable under thermal stress.[12] Latanoprost shows measurable degradation at temperatures of 37°C and 50°C. Travoprost degradation is significant at 50°C.
Q4: What are the key challenges in analyzing these analogs in serum or plasma?
The main challenges include their low concentrations in systemic circulation following topical administration, their short half-life, potential for degradation during sample preparation, and interference from the complex biological matrix (matrix effects).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of phenyl-substituted prostaglandin analogs in serum/plasma, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Low Analyte Recovery During Sample Preparation
Issue: The concentration of the prostaglandin analog is significantly lower than expected after extraction from the serum/plasma sample.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Extraction | Optimize the extraction solvent system. For liquid-liquid extraction (LLE), a mixture of a nonpolar and a polar organic solvent (e.g., hexane:ethyl acetate) can be effective. For solid-phase extraction (SPE), ensure the sorbent type (e.g., C18) is appropriate for the analyte's polarity. |
| Analyte Degradation | Prostaglandins can be unstable at extreme pH. Maintain the sample pH between 3 and 4 during extraction.[2] Consider adding antioxidants like butylated hydroxytoluene (BHT) to prevent oxidative degradation. |
| Adsorption to Surfaces | Prostaglandins can adsorb to glass and plastic surfaces. Use silanized glassware or polypropylene tubes to minimize this effect.[2] |
| Improper SPE Technique | Ensure proper conditioning and equilibration of the SPE cartridge. Avoid letting the cartridge bed dry out before sample loading. Use a wash solvent that is not strong enough to prematurely elute the analyte. Ensure the elution solvent is strong enough for complete elution and that the elution volume is sufficient.[4] |
Poor Chromatographic Peak Shape or Resolution
Issue: The peaks for the prostaglandin analog on the chromatogram are broad, tailing, or not well-separated from other components.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase | Adjust the mobile phase composition, including the organic solvent ratio and the pH. The addition of a small amount of an acid like formic acid is common in reversed-phase chromatography of these compounds. |
| Column Issues | The analytical column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it. Ensure the column is appropriate for the separation of lipids. |
| Injection of Inappropriate Solvent | The sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Signal Suppression or Enhancement (Matrix Effects)
Issue: The analyte signal is unexpectedly low (suppression) or high (enhancement) due to co-eluting substances from the serum/plasma matrix.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Improve the sample clean-up process to remove interfering substances like phospholipids. This can involve optimizing the SPE wash and elution steps or using a more selective extraction technique. |
| Ionization Competition | Adjust the chromatographic method to better separate the analyte from the interfering components. A slower gradient or a different column chemistry might be necessary. |
| Use of Internal Standard | Employ a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte). This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte. |
Data on Serum Stability
The following table summarizes the key pharmacokinetic parameters related to the serum stability of common phenyl-substituted prostaglandin analogs.
| Analog | Plasma Half-Life | Metabolism | Primary Excretion Route |
| Latanoprost | ~17 minutes[1][2][3] | Hydrolysis to latanoprost acid, followed by beta-oxidation.[3] | Renal[3] |
| Travoprost | ~45 minutes[4][5][6] | Hydrolysis to travoprost free acid, followed by beta-oxidation.[4] | Renal[7] |
| Bimatoprost | ~45 minutes[7][8][9][10] | Oxidation, N-deethylation, and glucuronidation.[7] | Renal (67%), Fecal (25%)[7] |
Experimental Protocols
General Workflow for Serum Stability Analysis
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
"selecting appropriate negative controls for prostaglandin analog experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin analogs. Our goal is to help you design robust experiments with appropriate negative controls to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an in vitro experiment with a prostaglandin analog?
A1: To ensure that the observed effects are specific to the action of your prostaglandin analog on its intended target, a multi-faceted approach to negative controls is crucial. The following controls are highly recommended:
-
Vehicle Control: This is the most fundamental control and is mandatory for all experiments. It consists of the solvent used to dissolve the prostaglandin analog, administered at the same final concentration as in the experimental group.[1] This accounts for any potential effects of the solvent itself.[1] Dimethyl sulfoxide (DMSO) is a common vehicle for prostaglandin analogs.[1][2][3]
-
Structurally Related, Low-Activity/Inactive Analog: The ideal negative control is a molecule that is structurally very similar to the active compound but is biologically inactive or has significantly lower activity. While a perfectly inactive analog may not always be available, compounds with modifications that drastically reduce their affinity for the target receptor can be excellent controls. For example, replacing the carboxylic acid group of PGF2α with a hydroxyl (PGF2α 1-OH) or methoxy (PGF2α 1-OCH3) group results in compounds with approximately 1000 times less potency at FP and other prostanoid receptors.[4]
-
Receptor Antagonist Control: Co-administration of a selective antagonist for the prostaglandin receptor of interest along with the prostaglandin analog can provide strong evidence for receptor-mediated effects. If the antagonist blocks the effect of the analog, it supports the hypothesis that the observed action is mediated through that specific receptor.[5][6]
-
Cell/Tissue Negative Control: If possible, perform the experiment in a cell line or tissue that does not express the target prostaglandin receptor. The absence of an effect in these cells strongly suggests that the observed phenotype is dependent on the presence of the receptor.[1]
Q2: What is a suitable vehicle for prostaglandin analogs in cell-based assays, and what concentration should I use?
A2: DMSO is a commonly used solvent for reconstituting and diluting prostaglandin analogs for in vitro experiments.[1][2][3] It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced effects or cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines in plate-based assays.[7] However, it is always best practice to perform a vehicle toxicity test to determine the optimal concentration for your specific cell line and experimental duration.[8] Remember to include a vehicle-only control group in all experiments, where the cells are treated with the same final concentration of DMSO as the drug-treated groups.[1][9]
Q3: How can I confirm that the effects I'm seeing are specific to the prostaglandin receptor I'm studying?
A3: Confirming target specificity is a critical aspect of prostaglandin analog research. Here are two key experimental approaches:
-
Receptor Antagonist Co-treatment: Use a selective antagonist for the receptor you are studying. For example, if you are investigating the effects of a PGE2 analog acting through the EP2 receptor, you could co-treat your cells with the analog and a selective EP2 antagonist like PF-04418948.[6] A significant reduction or complete blockage of the analog's effect in the presence of the antagonist provides strong evidence for EP2 receptor-mediated action.[6]
-
Use of Receptor Knockout/Knockdown Models: The gold standard for demonstrating receptor specificity is to use a cell line or animal model where the target receptor has been knocked out or its expression has been knocked down (e.g., using siRNA or shRNA). If the prostaglandin analog fails to elicit a response in the knockout/knockdown model compared to the wild-type control, it definitively demonstrates the involvement of that specific receptor. For instance, studies using EP-receptor deficient mice have been instrumental in elucidating the specific roles of EP1, EP2, and EP3 receptors in the intraocular pressure-lowering effects of various prostaglandin analogs.[10][11]
Troubleshooting Guides
Problem 1: No or low biological response in my cell-based assay.
| Possible Cause | Suggested Solution |
| Compound Degradation | Improper storage can lead to the degradation of prostaglandin analogs. Verify that the compound has been stored at the recommended temperature (typically -20°C or -80°C in solvent) in a tightly sealed, light-resistant container.[2][12] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[12] Aqueous solutions of most prostaglandin analogs are not stable and should be prepared fresh for each experiment.[12] |
| Low Receptor Expression | The cell line you are using may not express the target prostaglandin receptor at sufficient levels to elicit a measurable response.[2] Confirm receptor expression at the mRNA (e.g., RT-qPCR) and/or protein level (e.g., Western blot, immunocytochemistry).[2] |
| Incorrect Concentration | The concentration of the prostaglandin analog may be too low to activate the receptor. This is particularly relevant when using analogs with lower potency. For example, Prostaglandin K1 (PGK1) is significantly less potent at the EP1 receptor than PGE2.[2] Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective dose for your specific cell line and endpoint.[1] |
| Serum Interference | Serum in cell culture media can contain endogenous prostaglandins or binding proteins that may interfere with the binding of your analog to its receptor.[2] Consider performing your experiments in serum-free media or reducing the serum concentration for the duration of the treatment. |
Problem 2: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Aliquoting | Repeatedly freezing and thawing your stock solution can lead to degradation of the prostaglandin analog.[12] Upon reconstitution, prepare single-use aliquots of your stock solution and store them at -80°C.[2] |
| Variable Cell Passage Number | The responsiveness of cells to stimuli can change at high passage numbers. Ensure that you are using cells within a consistent and reasonably low passage number range for all your experiments. |
| Variable Cell Confluence | The production of and response to prostaglandins can be dependent on cell density. Plate your cells at a consistent density for all experiments to ensure uniformity. |
| Precipitation of the Compound | Prostaglandin analogs can have limited solubility in aqueous solutions.[2] When diluting your stock solution (typically in an organic solvent like DMSO) into your aqueous buffer or cell culture media, do not dilute it directly into a large volume. Instead, perform a serial dilution while vortexing to ensure proper mixing.[2] Ensure the final concentration of the organic solvent is sufficient to maintain solubility but remains below the toxicity threshold for your cells.[2] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for various prostaglandin analogs to aid in experimental design and comparison.
Table 1: Potency (EC50) and Binding Affinity (Ki) of Prostaglandin Analogs at EP Receptors
| Compound | Receptor | Cell Type/Tissue | Assay Type | EC50 (nM) | Ki (nM) |
| Latanoprost Acid | EP1 | - | - | - | 119 |
| Bimatoprost Acid | EP1 | - | - | - | 2.7 |
| Sulprostone | EP1 | Human Trabecular Meshwork Cells | Cell Impedance | 1100 | - |
| Sulprostone | EP1 | Human Schlemm's Canal Cells | Cell Impedance | 400 | - |
| Butaprost | EP2 | Human Trabecular Meshwork Cells | Cell Impedance | 600 | - |
| Butaprost | EP2 | Human Schlemm's Canal Cells | Cell Impedance | 200 | - |
| PGE2 | EP4 | - | - | - | 1.9 (murine) |
| PGE2 | EP2 | - | - | - | 12 (murine) |
Data compiled from multiple sources.[5][10][13]
Table 2: Comparative Effects of Prostaglandin Analogs vs. Vehicle Control in vivo
| Prostaglandin Analog | Model | Endpoint | Dose | Fold Change vs. Vehicle | p-value |
| Latanoprost | Mouse | CSF Tracer Recovery | 0.1 mg/ml | ~6-fold increase | <0.01 |
| Latanoprost | Mouse | CSF Tracer Recovery | 0.5 mg/ml | ~11.5-fold increase | <0.001 |
| Latanoprost | Mouse | CSF Tracer Recovery | 1 mg/ml | ~11.5-fold increase | <0.001 |
| Bimatoprost | Mouse | CSF Tracer Recovery | 0.3 mg/ml | ~1.4-fold increase | <0.05 |
| Tafluprost | Mouse | CSF Tracer Recovery | 0.25 mg/ml | ~1.4-fold increase | <0.05 |
Data from a study on cerebrospinal fluid reabsorption. The vehicle control was 10% DMSO.[3][14]
Experimental Protocols
Protocol 1: General Protocol for Preparing Prostaglandin Analog Solutions for Cell-Based Assays
-
Reconstitution of Lyophilized Powder: If your prostaglandin analog is in powdered form, reconstitute it in an appropriate organic solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in sterile microcentrifuge tubes.[12] Store these aliquots at -80°C.[2]
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Perform a serial dilution of the stock solution in your cell culture medium or desired aqueous buffer to achieve your final working concentrations.
-
Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentration of the organic solvent (e.g., DMSO) as your highest drug concentration. This is crucial for accurately assessing the effects of the prostaglandin analog.[1]
-
Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the different concentrations of your prostaglandin analog or the vehicle control.
Protocol 2: Prostaglandin E2 (PGE2) Rescue Experiment
This protocol is designed to determine if the effects of a compound (e.g., a COX-2 inhibitor) can be reversed by the addition of exogenous PGE2.
-
Cell Plating: Seed your cells in a multi-well plate at a density that is appropriate for your endpoint measurement and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the inhibitor (e.g., a COX-2 inhibitor like DuP-697) at a concentration known to produce a measurable effect. Include a vehicle-only control group.[1]
-
PGE2 Co-treatment: To a subset of the inhibitor-treated wells, add exogenous PGE2. The optimal concentration of PGE2 should be determined empirically, but a common starting range is 1-10 µM.[1] Include a control group treated with PGE2 alone to assess its independent effects.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Measurement: Measure the cellular endpoint of interest (e.g., cell viability, apoptosis, gene expression).
-
Data Analysis: Compare the results from the inhibitor-treated group with the group co-treated with the inhibitor and PGE2. A reversal of the inhibitor-induced phenotype by the addition of PGE2 indicates that the effect is mediated through the COX-2/PGE2 pathway.[1]
Visualizations
Caption: A logical workflow for selecting appropriate negative controls.
Caption: PGE2 signaling through its four receptor subtypes.
Caption: A systematic approach to troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of the carboxylic acid group of prostaglandin f(2alpha) with a hydroxyl or methoxy substituent provides biologically unique compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Cellular Reactive Oxygen Species by Activation of the EP2 Receptor Contributes to Prostaglandin E2-Induced Cytotoxicity in Motor Neuron-Like NSC-34 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The effects of prostaglandin analogues on prostanoid EP1, EP2, and EP3 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 17-Phenyl Trinor Prostaglandin Analogs: PGF2α vs. PGE2 Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of 17-phenyl trinor PGF2α and PGE2 analogs, supported by available experimental data. Notably, a comprehensive literature search reveals a significant lack of published biological activity data for 17-phenyl trinor PGA2 analogs at this time[1][2]. Therefore, this guide will focus on the well-characterized PGF2α and PGE2 analogs within this structural class.
The addition of a 17-phenyl trinor modification to the prostaglandin scaffold is a key strategy in medicinal chemistry to enhance metabolic stability and potency. This guide delves into the comparative pharmacology of two major classes of these synthetic analogs: the PGF2α and PGE2 series.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data for representative 17-phenyl trinor PGF2α and PGE2 analogs, highlighting their receptor binding affinities and functional potencies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Cell Line/Tissue | Assay Type | Affinity (Ki) |
| 17-phenyl trinor PGF2α (Bimatoprost free acid) | FP | Rat (recombinant) | CHO cells | Radioligand Binding | 1.1 nM[3] |
| 17-phenyl trinor PGF2α (Bimatoprost free acid) | FP | Ovine | Luteal cells | Radioligand Binding | Relative potency of 756% compared to PGF2α |
| 17-phenyl trinor PGE2 | EP1/EP3 | - | - | Functional Assays | Agonist activity confirmed[4][5] |
Table 2: Functional Potency
| Compound | Assay | Species/System | Effect | Potency |
| 17-phenyl trinor PGF2α isopropyl ester | Intraocular Pressure Reduction | Cat | Reduction of IOP | Slightly better than PGF2α isopropyl ester without irritation[3] |
| 17-phenyl trinor PGE2 | Antifertility | Hamster | Luteolytic activity | ED50 of 350 µg/kg (4.4 times more potent than PGE2)[4] |
| 17-phenyl trinor PGE2 | Smooth Muscle Contraction | Guinea Pig Ileum | Contraction | Active at 11 µM[4] |
| 17-phenyl trinor PGE2 | Smooth Muscle Stimulation | Gerbil Colon & Rat Uterus | Stimulation | Slightly less potent than PGE2[4] |
| 17-phenyl trinor PGF2α | Estrous Cycle Synchronization | Beef Cow | Synchronization | More potent than PGF2α[6] |
| 17-phenyl trinor PGF2α | Pressor Activity | Rat | Increase in blood pressure | 5 times more potent than PGF2α[6] |
Signaling Pathways
The biological effects of 17-phenyl trinor PGF2α and PGE2 analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.
Caption: Signaling pathway of 17-phenyl trinor PGF2α via the FP receptor.
Caption: Signaling pathways of 17-phenyl trinor PGE2 via EP1 and EP3 receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the biological activities of these prostaglandin analogs.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a ligand for its receptor.
Objective: To quantify the affinity of 17-phenyl trinor prostaglandin analogs for their respective receptors (e.g., FP, EP1, EP3).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing the human or other species-specific prostaglandin receptor of interest.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α or [³H]-PGE2) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (17-phenyl trinor analog).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
In Vivo Functional Assays
These assays are essential for evaluating the physiological effects of the prostaglandin analogs in a whole-animal model.
Objective: To determine the in vivo potency and efficacy of 17-phenyl trinor prostaglandin analogs for specific physiological responses (e.g., reduction of intraocular pressure, antifertility effects).
General Methodology:
-
Animal Model Selection: An appropriate animal model is chosen based on the biological effect being studied (e.g., cats for intraocular pressure studies, hamsters for antifertility assays).
-
Compound Administration: The test compound is administered to the animals via a relevant route (e.g., topical ocular administration, subcutaneous injection). A range of doses is typically used to establish a dose-response relationship.
-
Monitoring of Physiological Parameters: The specific physiological parameter of interest is measured at various time points after compound administration. This could involve measuring intraocular pressure using a tonometer, assessing fertility rates, or monitoring blood pressure.
-
Data Analysis: The data are analyzed to determine key parameters such as the effective dose (ED50), which is the dose that produces 50% of the maximal response. The potency and efficacy of the test compound are then compared to a standard compound (e.g., the parent prostaglandin).
Conclusion
The 17-phenyl trinor modification imparts significant and varied pharmacological properties to prostaglandin analogs. The PGF2α analogs, such as the free acid of bimatoprost, are potent FP receptor agonists with established clinical use in lowering intraocular pressure. In contrast, 17-phenyl trinor PGE2 demonstrates potent activity as an EP1 and EP3 receptor agonist, with significant effects on smooth muscle and reproductive functions.
The lack of publicly available data on the biological activity of 17-phenyl trinor PGA2 highlights a gap in the current understanding of this subclass of prostaglandin analogs and represents an area for future research. Further comparative studies, particularly those employing standardized experimental protocols, will be crucial for a more complete understanding of the structure-activity relationships within the 17-phenyl trinor prostaglandin family and for the development of new therapeutic agents with improved selectivity and efficacy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17-phenyl trinor Prostaglandin A2 - Antioxidant Activity - CAT N°: 10288 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the FP Receptor as the Target of 17-Phenyl Trinor Prostaglandins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 17-phenyl trinor prostaglandin F2α (17-phenyl trinor PGF2α), the active metabolite of the glaucoma drug bimatoprost, with other prostaglandin analogues targeting the prostaglandin F (FP) receptor. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to validate the FP receptor as the principal target of this potent therapeutic agent.
Comparative Analysis of FP Receptor Agonists
17-phenyl trinor PGF2α is a synthetic analog of the endogenous prostaglandin F2α (PGF2α) and is recognized as a potent agonist of the FP receptor.[1] Its efficacy in reducing intraocular pressure has positioned it as a key therapeutic in the management of glaucoma.[2][3] The following tables summarize the quantitative data on the binding affinity and functional potency of 17-phenyl trinor PGF2α and other commonly used FP receptor agonists.
Table 1: Comparative Binding Affinities (Ki) at the Human FP Receptor
Lower Ki values are indicative of higher binding affinity.
| Compound | Ki (nM) | Reference Cell/Tissue |
| 17-phenyl trinor PGF2α (Bimatoprost Acid) | 83 | Cloned human FP receptor |
| Travoprost Acid | 35 ± 5 | Cloned human FP receptor |
| Latanoprost Acid | 98 | Cloned human FP receptor |
| Prostaglandin F2α (Endogenous Ligand) | 195 | Cloned human FP receptor |
| Bimatoprost (Prodrug) | 6310 ± 1650 | Cloned human FP receptor |
Data compiled from multiple sources for comparative purposes.[4][5]
Table 2: Comparative Functional Potencies (EC50) at the Human FP Receptor
Lower EC50 values indicate higher potency in activating the receptor. The primary functional response to FP receptor activation is the mobilization of intracellular calcium.
| Compound | EC50 (nM) for Ca2+ Mobilization | Reference Cell Type |
| 17-phenyl trinor PGF2α (Bimatoprost Acid) | 2.8 - 3.8 | Human Ciliary Muscle & Trabecular Meshwork Cells |
| Travoprost Acid | 1.4 - 3.6 | Human Ciliary Muscle & Trabecular Meshwork Cells |
| Latanoprost Acid | 32 - 124 | Human Ciliary Muscle & Trabecular Meshwork Cells |
| Bimatoprost (Prodrug) | 681 - 3245 | Cloned human FP receptor & Human Trabecular Meshwork Cells |
Data from phosphoinositide turnover assays, a proxy for calcium mobilization.[4]
Target Validation: Evidence from In Vivo and In Vitro Studies
The validation of the FP receptor as the primary target for the therapeutic effects of 17-phenyl trinor PGF2α is supported by several lines of evidence, including the use of selective antagonists and genetic knockout models.
Pharmacological Blockade with a Selective Antagonist
AL-8810 is a selective and competitive antagonist of the FP receptor.[6][7] In various cellular and tissue-based assays, AL-8810 has been shown to block the functional responses induced by FP receptor agonists, including 17-phenyl trinor PGF2α.[6] This provides strong pharmacological evidence that the effects of 17-phenyl trinor PGF2α are mediated through the FP receptor. The antagonist potency (Ki) of AL-8810 has been determined in several systems, with values typically in the sub-micromolar to low micromolar range.[6][7]
Table 3: Antagonist Potency (Ki) of AL-8810 at the FP Receptor
| Species/Cell Type | Ki (μM) |
| Mouse 3T3 cells | 0.2 ± 0.06 |
| Rat A7r5 cells | 0.4 ± 0.1 |
| Human cloned ciliary body-derived FP receptor | 1.9 ± 0.3 |
| Human trabecular meshwork (h-TM) cells | 2.6 ± 0.5 |
| Human ciliary muscle (h-CM) cells | 5.7 |
Data compiled from Sharif et al., 2019.[6]
Genetic Validation Using FP Receptor Knockout Mice
A definitive method for target validation involves the use of genetically modified animals. A study investigating the intraocular pressure (IOP)-lowering effect of bimatoprost (the prodrug of 17-phenyl trinor PGF2α) in mice lacking the FP receptor (FP knockout mice) provided conclusive evidence. The study found that a single application of bimatoprost significantly reduced IOP in wild-type mice.[2] However, this effect was completely absent in the FP receptor knockout mice.[2] This demonstrates that the ocular hypotensive action of bimatoprost is critically dependent on the presence of the FP receptor.[2]
Signaling Pathway and Experimental Workflows
FP Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq class of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a hallmark of FP receptor activation and triggers various downstream cellular responses.
Experimental Workflow: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Experimental Workflow: Intracellular Calcium Mobilization Assay
This assay measures the functional potency (EC50) of an agonist in activating the FP receptor.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a standard method to determine the binding affinity of unlabeled compounds to the FP receptor by measuring their ability to compete with a radiolabeled ligand.
1. Materials:
-
Membrane preparation from cells or tissues expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor).
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).
-
Unlabeled competitor compounds (e.g., 17-phenyl trinor PGF2α, other prostaglandins).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
2. Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of [³H]-PGF2α (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of [³H]-PGF2α, 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), and 100 µL of the membrane preparation.
-
Competition: 50 µL of [³H]-PGF2α, 50 µL of each dilution of the competitor compound, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Intracellular Calcium Mobilization Assay (FLIPR)
This protocol describes a common method for measuring the increase in intracellular calcium upon GPCR activation using a fluorometric imaging plate reader (FLIPR).
1. Materials:
-
Cells stably or transiently expressing the FP receptor (e.g., HEK293 cells).
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 6 Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist and antagonist compounds.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
FLIPR or similar fluorescence plate reader.
2. Procedure:
-
Seed the cells into the microplates and allow them to adhere and grow overnight.
-
Prepare the dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in an organic solvent and then diluting it in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
Prepare serial dilutions of the agonist compounds in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then automatically add the agonist from the compound plate to the cell plate and continue to record the fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence intensity (peak response minus baseline) is calculated for each well.
-
Plot the fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.[9][10][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
A Comparative Guide to 17-phenyl trinor PGA2 and Endogenous PGA2
For researchers and professionals in drug development, understanding the nuanced differences between endogenous signaling molecules and their synthetic analogs is paramount. This guide provides a detailed comparison of endogenous Prostaglandin A2 (PGA2) and its synthetic analog, 17-phenyl trinor PGA2. The focus is on their structural differences, biological activities, and the experimental methodologies used to evaluate their effects.
Introduction to PGA2 and its Synthetic Analog
Endogenous Prostaglandin A2 (PGA2) is a member of the cyclopentenone prostaglandin family, which are lipid autacoids derived from arachidonic acid.[1] Unlike many other prostaglandins that signal through G-protein coupled receptors, PGA2 and other cyclopentenone prostaglandins often exert their effects through receptor-independent mechanisms. They are known to possess anti-inflammatory, anti-neoplastic, and anti-viral properties.[2] A key feature of their mechanism is the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring, which can react with cellular nucleophiles, such as cysteine residues in proteins.
17-phenyl trinor PGA2 is a synthetic analog of PGA2. The structural modification involves the replacement of the terminal three carbons of the omega side chain with a phenyl group. This modification is designed to increase the metabolic stability and potency of the molecule compared to its endogenous counterpart. While direct biological data for 17-phenyl trinor PGA2 is not extensively published, the properties of other 17-phenyl trinor prostaglandin analogs (e.g., of PGE2 and PGF2α) suggest that this modification leads to a more stable and potent compound.[3][4][5] This increased stability is attributed to resistance to metabolic degradation, allowing for a longer half-life and sustained biological activity.
Structural and Physicochemical Comparison
The primary difference between the two molecules lies in the omega side chain, which has significant implications for their metabolic stability and potency.
| Property | Endogenous PGA2 | 17-phenyl trinor PGA2 | Reference(s) |
| Molecular Formula | C20H30O4 | C23H28O4 | |
| Molecular Weight | 334.45 g/mol | 368.5 g/mol | |
| Key Structural Feature | Standard omega side chain | Phenyl group replacing the terminal three carbons of the omega side chain | [3] |
| Anticipated Stability | Lower, subject to rapid metabolism | Higher, more resistant to metabolic degradation | [3][5] |
| Anticipated Potency | Baseline | Potentially higher due to increased stability and receptor interaction | [4][6] |
Biological Activity and Mechanism of Action
While direct comparative experimental data for 17-phenyl trinor PGA2 is limited, the known activities of endogenous PGA2 and the general effects of the 17-phenyl trinor modification provide a basis for comparison.
Endogenous PGA2: A Modulator of Apoptosis and Cell Cycle
Endogenous PGA2 is a well-documented inducer of apoptosis in various cancer cell lines.[2][7] Its mechanism is multifaceted and can be both p53-dependent and -independent.
-
Intrinsic Apoptotic Pathway: PGA2 can directly interact with mitochondria to induce the release of cytochrome c, a key step in the intrinsic apoptotic pathway. This action appears to be independent of the mitochondrial permeability transition pore and is sensitive to thiol-containing compounds.[2]
-
p53-Dependent Apoptosis: In cells with wild-type p53, PGA2 can induce the phosphorylation of p53 and the transcriptional upregulation of its target genes, including p21WAF1, PUMA, BAX, NOXA, and DR5 (Death Receptor 5).[7]
-
p53-Independent Apoptosis: In p53-null cells, PGA2 can still induce apoptosis, albeit with less potency and at later time points. This pathway involves the upregulation of DR5 through the ATF4-CHOP signaling axis.[8]
-
Cell Cycle Arrest: PGA2 is known to induce cell cycle arrest, a process linked to the induction of the cyclin-dependent kinase inhibitor p21.[9] The stabilization of p21 mRNA by PGA2 is mediated through an ERK-dependent pathway involving the RNA-binding protein HuR.[10]
17-phenyl trinor PGA2: Inferred Properties
Based on studies of other 17-phenyl trinor prostaglandin analogs, it is hypothesized that 17-phenyl trinor PGA2 would exhibit similar, but more potent and sustained, biological activities compared to endogenous PGA2. The phenyl group is expected to protect the omega chain from oxidation, a key step in prostaglandin metabolism. This would lead to a longer biological half-life, potentially resulting in enhanced pro-apoptotic and anti-proliferative effects at lower concentrations. For instance, the 17-phenyl trinor analog of PGF2α is a potent FP receptor agonist, and its isopropyl ester derivative was found to be more potent in reducing intraocular pressure than latanoprost, another PGF2α analog.[6] Similarly, 17-phenyl trinor PGE2 has been shown to be a selective EP1 and EP3 receptor agonist and is significantly more potent than PGE2 as an antifertility agent in hamsters.[4]
Signaling and Experimental Workflow Diagrams
To visualize the complex biological processes discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathways of endogenous PGA2-induced apoptosis.
Caption: Experimental workflow for a cell viability (MTT) assay.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of prostaglandin activity.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Endogenous PGA2 and 17-phenyl trinor PGA2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of endogenous PGA2 and 17-phenyl trinor PGA2 in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Endogenous PGA2 and 17-phenyl trinor PGA2
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PGA2 or 17-phenyl trinor PGA2 for the specified time. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The primary distinction between endogenous PGA2 and its synthetic analog, 17-phenyl trinor PGA2, lies in the structural modification of the omega side chain. This change is designed to enhance metabolic stability and, consequently, potency. While endogenous PGA2 is a well-characterized inducer of apoptosis and cell cycle arrest through multiple signaling pathways, the biological activity of 17-phenyl trinor PGA2 is largely inferred from related prostaglandin analogs. It is anticipated to be a more potent and stable compound, making it an attractive candidate for further investigation in drug development. The experimental protocols provided herein offer a standardized framework for the direct comparative analysis of these two compounds, which is essential to fully elucidate the therapeutic potential of 17-phenyl trinor PGA2.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 6. netascientific.com [netascientific.com]
- 7. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of DR5-Dependent Apoptosis by PGA2 through ATF4-CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of p21 in prostaglandin A2-mediated cellular arrest and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin A2-mediated stabilization of p21 mRNA through an ERK-dependent pathway requiring the RNA-binding protein HuR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 17-phenyl trinor Prostaglandin Analogs and their Interaction with EP Receptors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity of 17-phenyl trinor prostaglandin analogs with E-type prostanoid (EP) receptors. Due to the limited publicly available data on the biological activity of 17-phenyl trinor-13,14-dihydro PGA2, this guide utilizes data from its close structural analog, 17-phenyl trinor PGE2, to provide a comparative framework and illustrate the experimental methodologies used to characterize such interactions.
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, mediated by their interaction with specific G protein-coupled receptors (GPCRs). The EP receptors, subtypes EP1 through EP4, are the receptors for prostaglandin E2 (PGE2) and are involved in diverse biological processes, including inflammation, pain, and smooth muscle contraction. Synthetic prostaglandin analogs are developed to selectively target these receptors for therapeutic purposes.
Quantitative Data Summary
The following table summarizes the binding affinities of 17-phenyl trinor PGE2 for various mouse prostanoid receptors, as determined by radioligand binding assays. This data is crucial for understanding the selectivity profile of the compound.
| Compound | Receptor Subtype | Species | Ki (nM) |
| 17-phenyl trinor PGE2 | EP1 | Mouse | 14[1][2] |
| EP3 | Mouse | 3.7[1][2] | |
| FP | Mouse | >1000[2] | |
| IP | Mouse | >1000[2] | |
| TP | Mouse | >1000[2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Data regarding the binding affinity and functional activity of 17-phenyl trinor-13,14-dihydro PGA2 on EP receptors is not widely available in published literature.[3][4][5][6]
Experimental Protocols
The characterization of a compound's interaction with EP receptors involves a combination of binding and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific EP receptor subtype.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the Ki value is calculated.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific EP receptor subtype are prepared from cultured cells (e.g., CHO-K1 or HEK293 cells) transiently or stably transfected with the receptor gene.
-
Assay Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in a suitable buffer.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist. The choice of assay depends on the signaling pathway of the EP receptor subtype.
-
EP1 Receptor (Gq-coupled): Calcium Mobilization Assay
Principle: Activation of the Gq-coupled EP1 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). This change is detected using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the EP1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7][8][9][10]
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in [Ca2+]i, is measured over time using a fluorescence plate reader.[7][8][9]
-
Data Analysis: The dose-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
-
-
EP2 and EP4 Receptors (Gs-coupled): cAMP Assay
Principle: Activation of Gs-coupled EP2 and EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture and Stimulation: Cells expressing the EP2 or EP4 receptor are incubated with the test compound.[11][12][13]
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is determined using a competitive enzyme immunoassay (EIA) or other detection methods like HTRF.[11][13][14]
-
Data Analysis: A dose-response curve is generated to calculate the EC50.
-
-
EP3 Receptor (Gi-coupled): cAMP Inhibition Assay
Principle: Activation of the Gi-coupled EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels that have been pre-stimulated by an adenylyl cyclase activator like forskolin.
Methodology:
-
Cell Culture and Pre-stimulation: Cells expressing the EP3 receptor are treated with an adenylyl cyclase activator (e.g., forskolin) to induce a basal level of cAMP.
-
Compound Addition: The test compound is then added.
-
Cell Lysis and cAMP Measurement: Similar to the cAMP assay for Gs-coupled receptors.
-
Data Analysis: The dose-response curve for the inhibition of cAMP production is plotted to determine the IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the EP receptors and a general workflow for a functional assay.
Caption: Signaling pathways of EP receptor subtypes.
Caption: Generalized workflow for a cell-based functional assay.
Conclusion
While direct experimental data on the cross-reactivity of 17-phenyl trinor-13,14-dihydro PGA2 with EP receptors is currently limited in the public domain, the established methodologies for characterizing prostaglandin analogs provide a clear path for its evaluation. The data available for the structurally similar 17-phenyl trinor PGE2 indicate a significant affinity and agonist activity at EP1 and EP3 receptors. Future studies employing the detailed experimental protocols outlined in this guide will be essential to fully elucidate the pharmacological profile of 17-phenyl trinor-13,14-dihydro PGA2 and its potential as a selective therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 - Labchem Catalog [labchem.com.my]
- 6. This compound - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]
- 13. caymanchem.com [caymanchem.com]
- 14. innoprot.com [innoprot.com]
A Comparative Guide to the Biological Potency of 17-Phenyl Trinor-13,14-dihydro PGA2 and Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of two prostaglandin analogs: 17-phenyl trinor-13,14-dihydro PGA2 and bimatoprost. While extensive data is available for bimatoprost, a widely used therapeutic agent for glaucoma, information on the biological activity of 17-phenyl trinor-13,14-dihydro PGA2 is notably scarce in published literature. This document summarizes the existing data for bimatoprost and its active metabolite, 17-phenyl trinor PGF2α, and presents standardized experimental protocols relevant to the assessment of such compounds.
Executive Summary
Bimatoprost is a synthetic prostamide, which acts as a prodrug.[1][2] In ocular tissue, it is hydrolyzed to its active free acid form, 17-phenyl trinor PGF2α.[2][3] This active metabolite is a potent agonist of the prostaglandin F (FP) receptor, and its binding initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure (IOP).[4][5][6]
In stark contrast, the biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been widely reported.[7][8] It is a synthetic prostaglandin A2 analog, and while it shares some structural similarities with the PGF2α analog latanoprost, particularly in its lower side chain, no quantitative data on its receptor binding affinity or functional potency is readily available in the public domain.[7][8] Therefore, a direct quantitative comparison of its biological potency with bimatoprost is not currently possible.
This guide will focus on presenting the comprehensive biological data for bimatoprost and its active form, alongside detailed methodologies for the key experiments used to characterize prostaglandin analogs.
Quantitative Data Presentation
The following tables summarize the known quantitative data for bimatoprost and its active free acid, 17-phenyl trinor PGF2α, in comparison to other commercially available prostaglandin analogs.
Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM)
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |
| Bimatoprost | 6310 ± 1650[9] | - | - |
| Bimatoprost Acid (17-phenyl trinor PGF2α) | 1.1[6][10][11][12][13] - 83[14] | 95[14] | 387[14] |
| Latanoprost Acid | 98[14] | - | - |
| Travoprost Acid | 35 ± 5[14] | 9540[14] | 3501[14] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50, nM) in In Vitro Assays
| Compound | Assay Type | Cell Line/Tissue | FP Receptor | EP1 Receptor |
| Bimatoprost | Intracellular Ca²⁺ Mobilization | Cloned Human FP Receptors (HEK-293) | 2940 ± 1663[9] | - |
| Bimatoprost | Intracellular Ca²⁺ Mobilization | 3T3 Mouse Fibroblasts | 2200 ± 670[9] | - |
| Bimatoprost Acid (17-phenyl trinor PGF2α) | Intracellular Ca²⁺ Mobilization | Cloned Human Ciliary Body FP Receptor (HEK-293) | 15 ± 3[4] | - |
| Bimatoprost Acid (17-phenyl trinor PGF2α) | Intracellular Ca²⁺ Mobilization | Rat (A7r5 cells), Mouse (3T3 cells), Cloned Human Ocular FP Receptors | 23.3 - 49.0[15] | - |
| Bimatoprost Acid (17-phenyl trinor PGF2α) | Phosphoinositide Turnover | Human Ciliary Muscle | 2.8 - 3.8[14] | 2.7[14] |
| Latanoprost Acid | Phosphoinositide Turnover | Human Ciliary Muscle | 32 - 124[14] | 119[14] |
| Travoprost Acid | Phosphoinositide Turnover | Human Ciliary Muscle | 1.4[14] | - |
Note: A lower EC50 value indicates a higher potency in the functional assay.
Signaling Pathways
Activation of the FP receptor by agonists such as the active metabolite of bimatoprost initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events are crucial for the physiological effects of FP receptor agonists.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the biological potency of prostaglandin analogs.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Cell membranes are prepared from a cell line that recombinantly expresses the human prostaglandin receptor of interest (e.g., the FP receptor).
-
Incubation: A constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration, a key downstream event in Gq-coupled receptor signaling.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the target receptor are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Inside the cell, esterases cleave the AM ester group, trapping the dye in the cytoplasm.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and the test compound is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is used to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
Phosphoinositide Hydrolysis Assay
This assay directly measures the functional consequence of Gq protein activation by quantifying the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of PIP2.
Methodology:
-
Cell Labeling: Cells expressing the receptor of interest are metabolically labeled by incubating them with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool.
-
Stimulation: The labeled cells are then stimulated with the test compound for a defined period.
-
Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted.
-
Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted fractions is measured by scintillation counting to quantify the amount of each inositol phosphate.
-
Data Analysis: The dose-dependent accumulation of total inositol phosphates is used to determine the EC50 of the test compound.
Conclusion
Bimatoprost, through its active metabolite 17-phenyl trinor PGF2α, is a potent and well-characterized agonist of the prostaglandin FP receptor. Its high affinity and functional activity at this receptor are central to its therapeutic effect of lowering intraocular pressure. In contrast, there is a significant lack of publicly available data on the biological potency of 17-phenyl trinor-13,14-dihydro PGA2, precluding a direct and meaningful comparison with bimatoprost at this time. Further research is required to elucidate the pharmacological profile of this compound. The experimental protocols detailed in this guide provide a framework for the necessary in vitro studies to characterize the biological activity of novel prostaglandin analogs.
References
- 1. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17--phenyl-trinor-Prostaglandin-F-2α---d-4-, 1MG | Labscoop [labscoop.com]
- 10. caymanchem.com [caymanchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Unveiling the Impact of 13,14-Dihydro Modification on Prostaglandin Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of prostaglandins is paramount for designing novel therapeutics with improved potency, selectivity, and metabolic stability. This guide provides an objective comparison of prostaglandins and their 13,14-dihydro modified analogs, supported by experimental data, to elucidate the effects of this structural alteration on their biological activity.
The saturation of the double bond at the 13,14-position of the prostaglandin scaffold is a key metabolic conversion, and in the case of synthetic analogs, a deliberate modification to alter pharmacological properties. This modification can significantly impact receptor binding, functional potency, and in vivo efficacy. This guide will delve into a comparative analysis of 13,14-dihydro-prostaglandin E1 (13,14-DH-PGE1) and 13,14-dihydro-prostaglandin F2α (13,14-DH-PGF2α) against their parent compounds, PGE1 and PGF2α, respectively.
Comparative Analysis of Prostaglandin E1 and its 13,14-Dihydro Analog
Prostaglandin E1 (PGE1) is a potent vasodilator and inhibitor of platelet aggregation, primarily mediating its effects through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). The 13,14-dihydro metabolite of PGE1 has been shown to retain significant biological activity.
Quantitative Comparison of Biological Activity
| Compound | Assay | Species/System | Potency (IC50/ID50/Kact) | Relative Potency vs. Parent Compound |
| PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | ID50 = 8.25 ng/mL[1] | - |
| 13,14-DH-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | ID50 = 10.8 ng/mL[1][2] | ~76.4% of PGE1[1] |
| PGE1 | ADP-induced Platelet Aggregation | Human Washed Platelets | IC50 = 40 nM[3][4] | - |
| 13,14-DH-PGE1 | ADP-induced Platelet Aggregation | Human Washed Platelets | IC50 = 21 nM & 31 nM[3][4][5] | Slightly more potent than PGE1[3][4] |
| 13,14-DH-PGE1 | Adenylate Cyclase Activation | NCB-20 Hybrid Cells | Kact = 668 nM[3][4] | - |
| PGE1 | Antimitotic Activity | Rabbit Aortic Wall | - | - |
| 13,14-DH-PGE1 | Antimitotic Activity | Rabbit Aortic Wall | - | ~90% of PGE1 |
Comparative Analysis of Prostaglandin F2α and its 13,14-Dihydro Analog
Prostaglandin F2α (PGF2α) is a potent luteolytic agent and vasoconstrictor that exerts its effects by binding to the FP receptor, leading to the mobilization of intracellular calcium. The 13,14-dihydro analog of PGF2α has demonstrated enhanced in vivo potency in certain models.
Quantitative Comparison of Biological Activity
| Compound | Assay | Species/System | Potency (ED50) | Relative Potency vs. Parent Compound |
| PGF2α | Luteolysis | Hamster | - | - |
| 13,14-DH-PGF2α | Luteolysis | Hamster | ED50 = 1.5 µ g/100 g[2] | 5 times more potent than PGF2α[2] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed activities, it is crucial to visualize the signaling pathways and the experimental workflows used for their characterization.
References
- 1. Luteolytic potency of PGD and PGF2 alpha derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Specificity Showdown: A Comparative Analysis of 17-Phenyl Trinor Prostaglandin E2 and Other EP Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor interaction specificity of 17-phenyl trinor prostaglandin E2 (PGE2) against other key prostaglandin analogs. This analysis is supported by experimental data on binding affinities and functional potencies at the four human E-prostanoid (EP) receptor subtypes, offering insights into their therapeutic potential and off-target effects.
Introduction to Prostaglandin E2 Receptor Subtypes
Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, exerting its effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses. The EP1 receptor is coupled to Gq, leading to an increase in intracellular calcium. EP2 and EP4 receptors are coupled to Gs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. The EP3 receptor is primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. The specific expression patterns and signaling mechanisms of these receptors make them attractive targets for therapeutic intervention in a range of conditions, including pain, inflammation, and glaucoma.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki), is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities of 17-phenyl trinor PGE2 and other relevant prostaglandin analogs for the human EP receptor subtypes.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Receptor Selectivity |
| 17-Phenyl Trinor PGE2 | 14 (mouse)[1] | No data | 3.7 (mouse)[1] | 54 (rat)[1] | EP3 > EP1 > EP4 |
| Sulprostone | 107 (human)[2] | No data | 0.35 (human)[2] | No data | EP3 >> EP1 |
| Latanoprost Acid | ~119 (human) | >10,000 (human) | ~387 (human) | >10,000 (human) | FP Receptor >> EP3 > EP1 |
| Omidenepag (active metabolite of Omidenepag Isopropyl) | >10,000 (human) | 3.6 (human) | >10,000 (human) | >10,000 (human) | Highly EP2 Selective |
Note: Data for 17-Phenyl Trinor PGE2 on human receptors is limited; values from mouse and rat are provided for reference. Latanoprost is primarily an FP receptor agonist with some cross-reactivity on EP receptors.
Functional Potency at EP Receptors
Functional assays, which measure the biological response to receptor activation (e.g., changes in intracellular calcium or cAMP), provide a more complete picture of a ligand's activity. The potency is typically expressed as the half-maximal effective concentration (EC50).
| Compound | EP1 Functional Assay (EC50, nM) | EP2 Functional Assay (EC50, nM) | EP3 Functional Assay (EC50, nM) | EP4 Functional Assay (EC50, nM) |
| 17-Phenyl Trinor PGE2 | Agonist[3] | No data | Agonist[3] | Agonist[4] |
| Sulprostone | Agonist[2] | No data | Potent Agonist[2] | No data |
| Latanoprost Acid | Agonist (~119) | Inactive | Weak Agonist | Inactive |
| Omidenepag | Inactive | 8.3 | Inactive | Inactive |
Signaling Pathways and Experimental Workflows
The interaction of these ligands with their respective EP receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for predicting the physiological effects of these compounds.
Caption: Prostaglandin E2 receptor signaling pathways.
The experimental workflow for determining the binding affinity of these compounds typically involves a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
1. Radioligand Competition Binding Assay for Human EP Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound for a specific human EP receptor subtype expressed in a cell line (e.g., HEK-293).
-
Materials:
-
HEK-293 cells transiently or stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]-PGE2.
-
Unlabeled competitor ligands (17-phenyl trinor PGE2, sulprostone, etc.).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well filter plates.
-
-
Procedure:
-
Membrane Preparation: Harvest cells expressing the target EP receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-PGE2 (typically at or below its Kd for the receptor), and varying concentrations of the unlabeled competitor ligand.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
2. cAMP Functional Assay for Gs and Gi-Coupled EP Receptors
This protocol measures the ability of a test compound to stimulate (for Gs-coupled EP2 and EP4) or inhibit (for Gi-coupled EP3) the production of cyclic AMP.
-
Materials:
-
CHO-K1 or HEK-293 cells expressing the human EP receptor of interest (EP2, EP3, or EP4).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (for Gi-coupled assays).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure for Gs-Coupled Receptors (EP2, EP4):
-
Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.
-
Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of the test compound.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
-
Procedure for Gi-Coupled Receptors (EP3):
-
Cell Plating: Seed the cells as described above.
-
Compound Addition: Replace the culture medium with stimulation buffer containing a fixed concentration of forskolin (to stimulate basal cAMP production) and varying concentrations of the test compound.
-
Incubation, Lysis, and Measurement: Follow the same procedure as for Gs-coupled receptors.
-
Data Analysis: The agonist will inhibit forskolin-stimulated cAMP production. Plot the percentage inhibition of the forskolin response against the logarithm of the agonist concentration to determine the EC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. jidonline.org [jidonline.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 17-phenyl-<i>ω</i>-trinor-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Prostaglandin Analogs in Antifertility Assays
For Researchers, Scientists, and Drug Development Professionals
Synthetic prostaglandin analogs are pivotal in reproductive health, primarily for their potent effects on uterine contractility and cervical ripening, making them essential tools for fertility control. This guide provides a comprehensive head-to-head comparison of the most frequently studied synthetic prostaglandin analogs—misoprostol (a PGE1 analog), dinoprostone (PGE2), and gemeprost (a PGE1 analog)—in antifertility assays. The data presented is collated from various clinical trials and research studies to offer an objective overview of their performance, supported by detailed experimental protocols and mechanistic insights.
Comparative Efficacy and Safety Profiles
The antifertility efficacy of synthetic prostaglandin analogs is typically assessed by their ability to induce cervical ripening, stimulate uterine contractions, and successfully terminate pregnancy. The following tables summarize the quantitative data from comparative studies.
Table 1: Efficacy in Cervical Ripening and Labor Induction
| Parameter | Misoprostol | Dinoprostone | Reference |
| Route of Administration | Intravaginal, Oral | Intravaginal, Intracervical | [1][2][3] |
| Dosage for Labor Induction | 50 µg every 4-6 hours | 0.5 mg every 6 hours | [1][2] |
| Induction-to-Delivery Interval | Significantly shorter (e.g., 903.3 vs 1410.9 mins) | Longer | [2][3] |
| Need for Oxytocin Augmentation | Significantly less | More frequent | [2][3] |
| Successful Induction Rate | Higher | Lower | [1][3] |
Table 2: Efficacy in Second-Trimester Pregnancy Termination
| Parameter | Misoprostol | Gemeprost | Dinoprostone (PGE2) | Reference |
| Route of Administration | Vaginal, Oral | Vaginal | Vaginal | [4][5][6] |
| Dosage | 200-400 µg every 3-12 hours | 1 mg every 3-6 hours | 20 mg every 3 hours | [4][5][6] |
| Success Rate (within 24h) | 80-89% | 58.6% | 81% | [4][5] |
| Induction-Abortion Interval | Shorter (e.g., 14.1 hours) | Longer (e.g., 19.5 hours) | Similar to Misoprostol (10.6 hours) | [4][5] |
| Complete Abortion Rate | 43% | Not specified | 32% | [4] |
Table 3: Comparative Side Effect Profiles
| Side Effect | Misoprostol | Dinoprostone | Gemeprost | Reference |
| Uterine Tachysystole/Hyperstimulation | Higher incidence | Lower incidence | Not specified | [1][2] |
| Gastrointestinal (Vomiting, Diarrhea) | Less frequent than Dinoprostone and Gemeprost | More frequent | More frequent (especially diarrhea) | [4][5][7] |
| Fever/Pyrexia | More common than Gemeprost, less than Dinoprostone | Higher incidence | Less frequent | [4][5] |
| Uterine Pain | Similar to Dinoprostone | Similar to Misoprostol | Higher frequency of severe pain | [4][8] |
Signaling Pathways and Experimental Workflows
The biological effects of prostaglandin analogs are mediated through specific G-protein coupled receptors. Understanding these pathways is crucial for interpreting their differential effects.
Caption: Simplified signaling pathway of PGE1 and PGE2 analogs.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of prostaglandin analogs in second-trimester pregnancy termination.
Caption: Experimental workflow for a randomized controlled trial.
Detailed Experimental Protocols
The methodologies employed in clinical trials are critical for the interpretation of results. Below are detailed protocols for key experiments cited in this guide.
Protocol 1: Comparison of Intravaginal Misoprostol and Intracervical Dinoprostone for Cervical Ripening and Labor Induction
-
Objective: To compare the efficacy and safety of intravaginal misoprostol with intracervical dinoprostone gel for cervical ripening and labor induction in women with an unfavorable cervix.[1]
-
Study Design: A randomized controlled trial.
-
Participants: Pregnant women with a term, singleton pregnancy and an indication for labor induction with an unfavorable cervix (Bishop score ≤ 6).
-
Intervention:
-
Primary Outcome Measures:
-
Change in Bishop score.
-
Induction-to-delivery interval.
-
Need for oxytocin augmentation.
-
-
Secondary Outcome Measures:
-
Incidence of uterine hyperstimulation.
-
Mode of delivery (vaginal vs. cesarean).
-
Neonatal outcomes (Apgar scores, admission to neonatal intensive care unit).
-
-
Data Analysis: Statistical comparison of the outcomes between the two groups using appropriate tests (e.g., t-test for continuous variables, chi-square test for categorical variables).
Protocol 2: Comparison of Vaginal Misoprostol and Vaginal Gemeprost for Second-Trimester Pregnancy Termination
-
Objective: To compare the efficacy and safety of vaginal misoprostol with vaginal gemeprost for the termination of second-trimester pregnancy.[5]
-
Study Design: A prospective randomized trial.
-
Participants: Pregnant women between 14 and 20 weeks of gestation requesting termination of pregnancy.
-
Intervention:
-
Primary Outcome Measures:
-
Induction-abortion interval.
-
Percentage of successful abortions within 24 hours.
-
-
Secondary Outcome Measures:
-
Incidence of side effects (e.g., diarrhea, fever, vomiting).
-
Amount of blood loss.
-
-
Data Analysis: The median induction-abortion intervals and the rates of successful abortion and side effects were compared between the two groups using statistical tests such as the Mann-Whitney U test and Fisher's exact test.[5]
Conclusion
The choice of a synthetic prostaglandin analog for antifertility purposes depends on a careful consideration of its efficacy and side effect profile in the specific clinical context. Misoprostol generally demonstrates higher efficacy in terms of shorter induction-to-delivery/abortion intervals and a lower need for oxytocin compared to dinoprostone and gemeprost.[2][3][5] However, it is associated with a higher risk of uterine tachysystole.[1][2] Dinoprostone and gemeprost, while potentially less potent in some aspects, may be associated with a lower incidence of uterine hyperstimulation but can have more pronounced gastrointestinal side effects.[4][5][7] The detailed protocols and mechanistic insights provided in this guide are intended to aid researchers in the design and interpretation of future studies in this critical area of reproductive health.
References
- 1. A randomized comparison between misoprostol and dinoprostone for cervical ripening and labor induction in patients with unfavorable cervices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of misoprostol and prostaglandin E2 gel for preinduction cervical ripening and labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Misoprostol and Dinoprostone for elective induction of labour in nulliparous women at full term: A randomized prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of intravaginal misoprostol with prostaglandin E2 for termination of second-trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vaginal misoprostol compared with vaginal gemeprost in termination of second trimester pregnancy. A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misoprostol is as effective as gemeprost in termination of second trimester pregnancy when combined with mifepristone: a randomised comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of vaginal misoprostol and gemeprost as pre-treatment in first trimester pregnancy interruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of gemeprost and vaginal misoprostol in first trimester mifepristone-induced abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 17-Phenyl Trinor Prostaglandins: Human vs. Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of 17-phenyl trinor prostaglandins, a class of synthetic prostaglandin analogs, between humans and various animal models. Understanding species-specific metabolic pathways is crucial for the preclinical evaluation and clinical development of new drug candidates within this class. This document summarizes key metabolic pathways, presents quantitative data from relevant studies, details experimental protocols for metabolite analysis, and visualizes metabolic and experimental workflows.
Executive Summary
The metabolism of 17-phenyl trinor prostaglandins, such as 17-phenyl trinor prostaglandin F2α, primarily involves oxidation of the cyclopentane ring, reduction of the double bond at C13-C14, and β-oxidation of the carboxylic acid side chain. While the fundamental metabolic pathways are generally conserved across species, significant quantitative differences exist in the excretion profiles of various metabolites.
A key study directly comparing the metabolism of [³H]-17-phenyl-18,19,20-trinor-PGF2α in Cynomolgus monkeys and human females revealed a similar qualitative urinary metabolite profile.[1] However, the relative proportions of these metabolites can differ, impacting the pharmacokinetic and pharmacodynamic profiles of these compounds. This guide will delve into these differences, drawing on data from studies on 17-phenyl trinor prostaglandins and related analogs like latanoprost and bimatoprost to provide a broader comparative perspective.
Comparative Metabolism and Data Presentation
The primary routes of metabolism for 17-phenyl trinor prostaglandins are initiated by the same key enzymatic steps that metabolize natural prostaglandins. These include oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and subsequent shortening of the α- and ω-chains through β-oxidation.
Urinary Metabolite Profiles
A foundational study by Granström (1975) identified six main urinary metabolites of 17-phenyl-18,19,20-trinor-PGF2α in both Cynomolgus monkeys and human females following subcutaneous or intravenous administration.[1] The identified metabolites were:
-
Unchanged 17-phenyl-18,19,20-trinor-PGF2α
-
Dinor-derivative of 17-phenyl-18,19,20-trinor-PGF2α
-
Tetranor-derivative of 17-phenyl-18,19,20-trinor-PGF2α
-
15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α
-
Dinor-derivative of 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α
-
Tetranor-derivative of 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α
While the qualitative profile was similar, the quantitative excretion patterns showed variations. The main urinary metabolites in both species were the dinor- and tetranor-derivatives of 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α.[1]
In human plasma, two less polar metabolites were identified: 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α and 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α.[1]
The table below summarizes the identified urinary metabolites in humans and Cynomolgus monkeys. Due to the age of the primary comparative study, precise quantitative percentages of each metabolite are not available.
| Metabolite | Human | Cynomolgus Monkey |
| Unchanged 17-phenyl-18,19,20-trinor-PGF2α | + | + |
| Dinor-17-phenyl-18,19,20-trinor-PGF2α | + | + |
| Tetranor-17-phenyl-18,19,20-trinor-PGF2α | + | + |
| 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α | + | + |
| Dinor-15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α | ++ | ++ |
| Tetranor-15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α | ++ | ++ |
| Dinor-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α | + | + |
Table 1: Comparison of Urinary Metabolites of 17-phenyl-18,19,20-trinor-PGF2α in Humans and Cynomolgus Monkeys. '+' indicates the presence of the metabolite. '++' indicates a major metabolite. (Data sourced from Granström, 1975[1])
General Species Differences in Prostaglandin Metabolism
Broader studies on prostaglandin metabolism highlight significant species-dependent variations, which are likely to extend to synthetic analogs like 17-phenyl trinor prostaglandins. Key differences are observed in:
-
Rate of Elimination: The efficiency of eliminating prostaglandins from circulation varies among species, with the guinea pig showing the most rapid clearance.[2]
-
Plasma Metabolite Profiles: While the initial major metabolite of PGF2α is consistently 15-keto-dihydro-PGF2α across many species, the subsequent degradation products that dominate the circulation are species-specific.[2] For instance, in cattle, rat, and guinea pig, the 15-keto-dihydro and tetranor metabolites remain prominent, whereas in sheep and rabbits, highly polar dicarboxylic acids become the major circulating metabolites.[2]
-
Enzyme Activity: The expression and catalytic activities of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms, show considerable interspecies differences.[3][4][5] While CYP enzymes are not the primary route for initial prostaglandin metabolism, they can be involved in the further oxidation of metabolites.
Experimental Protocols
Accurate quantification of 17-phenyl trinor prostaglandins and their metabolites is essential for pharmacokinetic and metabolic studies. Below are detailed methodologies for key experiments.
Sample Collection and Preparation
Urine and Plasma Collection: For in vivo studies, subjects are administered the test compound (e.g., [³H]-17-phenyl-18,19,20-trinor-PGF2α) intravenously or subcutaneously.[1] Urine is collected over specified time intervals (e.g., 24-48 hours). Blood samples are collected at various time points into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.
Solid-Phase Extraction (SPE) for Prostaglandin Metabolites from Urine:
-
Sample Acidification: Acidify urine samples to a pH of approximately 3.0 with formic acid to protonate the carboxylic acid groups of the prostaglandins, enhancing their retention on the SPE column.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with deionized water.
-
Sample Loading: Load the acidified urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids, followed by an acidic aqueous wash to remove polar impurities.
-
Elution: Elute the prostaglandins and their metabolites with a more polar organic solvent such as ethyl acetate or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for subsequent analysis.
Analytical Techniques
Radioimmunoassay (RIA):
-
Antibody Generation: Antibodies specific to the target metabolite are raised in animals (e.g., rabbits) by immunizing them with a conjugate of the metabolite and a carrier protein like bovine serum albumin.[6]
-
Assay Procedure: A known amount of radiolabeled metabolite (tracer) is incubated with the specific antibody and a competing amount of unlabeled metabolite from the sample or standard.
-
Separation: The antibody-bound fraction is separated from the free fraction (e.g., by precipitation).
-
Quantification: The radioactivity of the bound fraction is measured, and the concentration of the metabolite in the sample is determined by comparing the displacement of the tracer with a standard curve. ELISA kits for 17-phenyl trinor PGF2α are also commercially available.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Prostaglandins are non-volatile and require derivatization before GC analysis. The carboxylic acid group is typically converted to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the different metabolites based on their volatility and interaction with the stationary phase.
-
Mass Spectrometry: The separated compounds are ionized (e.g., by electron ionization or negative ion chemical ionization) and detected by a mass spectrometer, which provides structural information and allows for sensitive quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Liquid Chromatography: The extracted and reconstituted sample is injected into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system. Separation of metabolites is achieved on a reverse-phase column (e.g., C18) using a gradient of aqueous mobile phase (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The parent ion of the target metabolite is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.
Visualizations
Metabolic Pathway of 17-Phenyl Trinor Prostaglandin F2α
Caption: Metabolic pathway of 17-phenyl trinor PGF2α.
Experimental Workflow for Metabolite Analysis
Caption: Experimental workflow for prostaglandin metabolite analysis.
Logical Relationship in Comparative Metabolism
Caption: Logical flow of comparative drug metabolism studies.
References
- 1. Metabolism of 17-phenyl-18,19, 20-trinor-prostaglandin F2alpha in the Cynomolgus monkey and the human female - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in circulating prostaglandin metabolites. Relevance for the assay of prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 6. Radioimmunoassay for urinary metabolites of prostaglandin F2alpha. | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Proper Disposal of 17-phenyl trinor-13,14-dihydro Prostaglandin A2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of 17-phenyl trinor-13,14-dihydro Prostaglandin A2, a synthetic prostaglandin analog. Adherence to these protocols is vital for minimizing environmental impact and ensuring personnel safety.
Important Note: While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on the SDS for the closely related compound, 17-phenyl trinor Prostaglandin A2, which is typically supplied in a methyl acetate solution.[1][2][3] The primary hazards are associated with the flammable solvent.
Immediate Safety and Hazard Information
The solution of 17-phenyl trinor Prostaglandin A2 in methyl acetate is classified as a hazardous material. Key hazards identified in the safety data sheet for a similar compound include:
-
Flammability: Highly flammable liquid and vapor.[3]
-
Health Hazards: Harmful if swallowed, causes serious eye irritation, and may cause drowsiness or dizziness.[3]
Therefore, all handling and disposal procedures must be conducted with appropriate precautions to mitigate these risks.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information derived from the Safety Data Sheet for 17-phenyl trinor Prostaglandin A2 in methyl acetate.
| Parameter | Value | Reference |
| Flash Point | < 60 °C (140 °F) (classified as ignitable hazardous waste) | [4] |
| pH | Not available | |
| Boiling Point | Not available | |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [3] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [3] |
| Specific Target Organ Toxicity | Single Exposure Category 3 (May cause drowsiness or dizziness) | [3] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
Before handling the chemical waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge is recommended.
2. Waste Collection:
-
Container: Collect the waste in a designated, properly labeled, and compatible hazardous waste container. The container should be made of a material that will not react with the methyl acetate solvent (e.g., glass or a suitable plastic).[4][5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Waste this compound in Methyl Acetate"), and the associated hazards (e.g., "Flammable," "Toxic").[4][6]
-
Segregation: Do not mix this waste with other waste streams, particularly those that are incompatible, such as acids or bases.[5]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][6]
3. Waste Storage:
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area must be at or near the point of generation.
-
Conditions: The storage area should be cool, dry, and well-ventilated.[3] It must be away from sources of ignition, such as heat, sparks, and open flames.[3]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[6]
4. Final Disposal:
-
Professional Disposal: The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[8][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][9]
-
Institutional Procedures: Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EH&S) department.[4][10]
-
Empty Containers: Empty containers that held the prostaglandin solution must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 9. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 17-phenyl trinor-13,14-dihydro Prostaglandin A2
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
This document provides immediate safety, handling, and disposal protocols for 17-phenyl trinor-13,14-dihydro Prostaglandin A2 (CAS Number: 130209-80-2).[1][2] As a synthetic prostaglandin analog, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment.[2][3][4] The biological activity of this specific analog has not been widely reported.[2][4] However, its structural similarity to potent pharmaceutical compounds necessitates the implementation of stringent safety measures.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. For handling potent compounds like this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, offering high protection factors.[5][6] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required.[5] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[5] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.[5] |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes.[7] |
| Body Protection | Disposable Coveralls | Made from materials like Tyvek® to protect against chemical splashes and dust.[5][8] |
| Shoe Covers | To prevent the tracking of contaminants outside the work area.[7] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risk. All operations involving this compound should be performed in a designated area, preferably within a certified chemical fume hood or a containment glove box.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Work Area: Ensure the chemical fume hood or glove box is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment: Gather all necessary equipment (e.g., vials, pipettes, solvents, waste containers) and place them within the containment area.
-
-
Compound Handling (within a chemical fume hood or glove box):
-
Retrieval: Obtain the container of this compound from its storage location.
-
Weighing: If weighing the solid compound, do so within the containment area on a tared weigh boat.
-
Dissolving: Add the desired solvent to the compound. The product is soluble in solvents such as DMF, DMSO, and ethanol.[2]
-
-
Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment within the work area with an appropriate deactivating solution or solvent.
-
Waste Segregation: Separate all contaminated materials (gloves, pipette tips, bench paper) into a designated hazardous waste container.[9]
-
Doff PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous.
| Waste Type | Disposal Protocol |
| Solid Waste | Place all contaminated solid materials (e.g., gloves, wipes, pipette tips, vials) into a designated, clearly labeled hazardous waste container.[9] |
| Liquid Waste | Collect all liquid waste containing the compound in a designated, leak-proof hazardous waste container. Do not exceed 90% capacity.[9] |
| Sharps | Dispose of any contaminated sharps (needles, broken glass) in a puncture-resistant, designated sharps container.[9] |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste.[9][10] |
Waste Storage and Disposal:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.[9]
-
Keep waste containers securely closed except when adding waste.[9]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[9][10]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
In case of inhalation: Move to fresh air.
-
In case of ingestion: Seek immediate medical attention.
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.[11]
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]
- 5. benchchem.com [benchchem.com]
- 6. aiha.org [aiha.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
